SCH 54388
Description
2-Phenyl-1,3-propanediol monocarbamate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
metabolite of felbamate; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxy-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-10(13)14-7-9(6-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVQIZWJBLGVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948337 | |
| Record name | 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25451-53-0 | |
| Record name | 2-Phenyl-1,3-propanediol monocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25451-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCH 54388 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025451530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-2-PHENYLPROPYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38CB53794 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
No Publicly Available Data on SCH 54388 Mechanism of Action
Despite a comprehensive search of scientific literature and chemical databases, no information is publicly available for a compound designated as SCH 54388. This suggests that the identifier may be incorrect, outdated, or refer to a compound that has not been disclosed in public research.
Efforts to retrieve data on the mechanism of action, molecular target, signaling pathways, or any associated experimental protocols for this compound have been unsuccessful. Scientific publications and chemical registries do not contain entries for this specific identifier.
It is possible that "this compound" is a typographical error and may refer to a different compound from the "SCH" series of investigational drugs developed by Schering-Plough. For instance, several other "SCH" compounds with distinct mechanisms of action are well-documented in scientific literature:
-
SCH 772984: A potent and selective inhibitor of ERK1 and ERK2 kinases, which are key components of the MAPK signaling pathway involved in cell proliferation and survival.
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SCH-C (SCH 351125): A CCR5 antagonist that blocks the entry of HIV-1 into host cells.
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Sch 52900 and Sch 52901: Inhibitors of the c-fos proto-oncogene induction, suggesting a role in blocking signal transduction pathways related to cell proliferation.
Without a correct and verifiable identifier, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for "this compound."
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the chemical identifier. If "this compound" is a confidential internal designation, the relevant information would not be accessible through public searches. We recommend cross-referencing internal documentation or contacting the originating research institution for clarification on the compound's identity and biological activity.
SCH 772984: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of SCH 772984, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
SCH 772984 has emerged as a significant tool in cancer research and beyond, demonstrating robust efficacy in preclinical models, particularly those with BRAF or RAS mutations.[1] This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
SCH 772984 is a complex heterocyclic molecule with the systematic IUPAC name (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₃H₃₃N₉O₂ |
| Molecular Weight | 587.7 g/mol |
| IUPAC Name | (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide |
| SMILES | C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 |
| InChI | InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 |
| InChIKey | HDAJDNHIBCDLQF-RUZDIDTESA-N |
Mechanism of Action and Signaling Pathway
SCH 772984 is a highly selective and ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values of 4 nM and 1 nM, respectively.[1][2] It functions by binding to the ATP pocket of ERK kinases, preventing their phosphorylation and subsequent activation of downstream targets. This inhibition of the MAPK/ERK pathway is critical in cancers driven by mutations in BRAF and RAS. The simplified signaling pathway is illustrated below.
Caption: Inhibition of the ERK signaling pathway by SCH 772984.
Experimental Protocols
In Vitro Kinase Assay for ERK1/2 Inhibition
This protocol outlines a typical in vitro assay to determine the inhibitory activity of SCH 772984 against ERK1 and ERK2.
-
Reagents and Materials:
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Purified active ERK1 and ERK2 enzymes.
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Substrate peptide (e.g., myelin basic protein).
-
ATP (Adenosine triphosphate).
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SCH 772984 (serially diluted).
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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384-well plates.
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Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Add diluted SCH 772984 to the wells of a 384-well plate.
-
Add the ERK1 or ERK2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Biological Activity and Therapeutic Potential
SCH 772984 has demonstrated significant anti-tumor activity in both in vitro and in vivo models.[1] It effectively inhibits cell proliferation in cancer cell lines with BRAF or RAS mutations, including those that have developed resistance to BRAF and MEK inhibitors.[1] Furthermore, studies have shown its potential in other therapeutic areas, such as attenuating inflammatory responses in sepsis models.
The unique binding mode of SCH 772984 to ERK1/2, inducing a novel binding pocket, contributes to its high selectivity and potency. This distinct mechanism of action makes it a valuable research tool and a promising candidate for further drug development.
References
No Information Available for SCH 54388
Extensive searches for "SCH 54388" have yielded no information on a compound with this designation. Therefore, the requested in-depth technical guide on its in vitro activity cannot be provided.
Despite employing various search strategies, no scientific literature, patent filings, or public database entries corresponding to "this compound" could be located. This suggests that the identifier may be incorrect, an internal code not in the public domain, or a compound that was discontinued (B1498344) in early-stage research without significant published data.
Without any foundational information on the compound's structure, biological targets, or mechanism of action, it is impossible to generate the requested content, which includes:
-
Quantitative Data Presentation: No in vitro activity data (e.g., IC50, Ki, MIC) is available to summarize in tabular format.
-
Experimental Protocols: Without knowledge of the compound's biological effects, relevant experimental methodologies cannot be detailed.
-
Signaling Pathway and Workflow Visualization: The signaling pathways modulated by this compound are unknown, precluding the creation of any explanatory diagrams.
It is recommended that the user verify the compound identifier for any potential typographical errors or provide any alternative nomenclature or associated research context that might facilitate a more successful search. Without further clarifying information, this request cannot be fulfilled.
Preliminary Research Findings on Casdozokitug (CHS-388/SRF388)
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "SCH 54388" did not yield specific results. Based on the available scientific literature, it is highly probable that this was a typographical error and the intended subject of inquiry is Casdozokitug (also known as CHS-388 and formerly as SRF388), a clinical-stage anti-IL-27 antibody. This document summarizes the preliminary research findings for this compound.
Executive Summary
Casdozokitug (CHS-388/SRF388) is a first-in-class, fully human IgG1 monoclonal antibody that targets the p28 subunit of Interleukin-27 (IL-27). By neutralizing IL-27, casdozokitug aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing the body's anti-tumor immune response. Preclinical and clinical studies have demonstrated its potential as a monotherapy and in combination with other cancer therapies, particularly in solid tumors such as hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC).[1] This document provides a comprehensive overview of the preliminary research findings, including its mechanism of action, available quantitative data from clinical trials, and generalized experimental protocols relevant to its preclinical evaluation.
Mechanism of Action
IL-27 is a heterodimeric cytokine that plays a significant role in immune regulation.[2] In the tumor microenvironment, IL-27 can exert immunosuppressive effects by upregulating immune checkpoint receptors like PD-L1, TIGIT, and LAG3, and by inhibiting the production of pro-inflammatory cytokines.[3]
Casdozokitug is designed to block the interaction between IL-27 and its receptor, thereby inhibiting its downstream signaling.[4] This blockade leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), a key mediator of IL-27 signaling.[5][6] The inhibition of the IL-27/STAT1 pathway results in:
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Increased pro-inflammatory cytokine secretion: Enhanced production of anti-tumor cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5]
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Decreased expression of immune checkpoint receptors: Downregulation of PD-L1, TIGIT, and LAG3 on immune cells.[5]
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Enhanced T-cell and Natural Killer (NK) cell activity: Promotion of a more robust anti-tumor immune response driven by these effector cells.[1]
Preclinical studies have shown that this mechanism of action leads to potent anti-tumor effects, both as a monotherapy and in combination with anti-PD-1 therapy.[2]
Quantitative Data from Clinical Trials
The following tables summarize the available quantitative data from the Phase 1/1b and Phase 2 clinical trials of casdozokitug (NCT04374877 and NCT05359861).[7][8]
Table 1: Phase 1/1b Monotherapy and Combination Therapy in Advanced Solid Tumors (NCT04374877)
| Indication | Treatment | Number of Evaluable Patients | Objective Response Rate (ORR) | Confirmed Partial Responses (PRs) | Stable Disease (SD) |
| Squamous NSCLC (PD-(L)1 experienced, PD-L1 low) | Monotherapy | 9 | 22% | 2 | Not Reported |
| Overall NSCLC (heavily pretreated) | Monotherapy | 42 | 5% | All responses were PRs | 26% |
| NSCLC | Combination with Pembrolizumab | 5 | Not Reported | Not Reported | Best response was SD |
Data as of September 21, 2023.[3][9]
Table 2: Phase 2 Triplet Therapy in Unresectable, Locally Advanced or Metastatic Hepatocellular Carcinoma (uHCC) (NCT05359861)
| Efficacy Endpoint | Casdozokitug + Atezolizumab + Bevacizumab (n=29, RECIST 1.1 evaluable) |
| Objective Response Rate (ORR) | 37.9% |
| Complete Response (CR) Rate | 17.2% |
| Confirmed Partial Response (PR) Rate | 20.7% |
| Stable Disease (SD) | 27.6% |
| Progressive Disease (PD) | 31.0% |
| Disease Control Rate (DCR) | 58.6% |
Data presented at the 2025 American Society of Clinical Oncology Gastrointestinal Cancers Symposium.[9]
Experimental Protocols
While specific, detailed preclinical experimental protocols for casdozokitug have not been made publicly available, this section outlines generalized methodologies for key assays relevant to its mechanism of action.
IL-27 Quantification (ELISA)
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify IL-27 levels in biological samples such as cell culture supernatants, serum, or plasma.
Principle: A capture antibody specific for IL-27 is coated onto a microplate. Samples, standards, and controls are added, and the IL-27 present binds to the capture antibody. A biotinylated detection antibody, also specific for IL-27, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a colorimetric signal proportional to the amount of bound IL-27.
Generalized Protocol:
-
Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for IL-27 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add standards of known IL-27 concentrations and unknown samples to the wells and incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate and add a biotinylated monoclonal antibody specific for IL-27. Incubate for another 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for a specified time.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.[11]
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the IL-27 concentration in the unknown samples.
STAT1 Phosphorylation Analysis (Western Blot)
Western blotting is used to detect the phosphorylation status of STAT1 in cell lysates after treatment with casdozokitug.
Principle: Cellular proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total STAT1 and phosphorylated STAT1 (pSTAT1).
Generalized Protocol:
-
Cell Lysis: Treat cells with the experimental compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT1 (e.g., at Tyr701 or Ser727) or total STAT1 overnight at 4°C.[5][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of pSTAT1 and total STAT1.
Visualizations
Signaling Pathway of IL-27 and Casdozokitug's Mechanism of Action
Caption: IL-27 signaling pathway and the blocking action of Casdozokitug.
Experimental Workflow for Preclinical Evaluation
Caption: Generalized workflow for preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. coherus.com [coherus.com]
- 3. coherus.com [coherus.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. rndsystems.com [rndsystems.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Stat1 Antibody | Cell Signaling Technology [cellsignal.com]
Unraveling SCH 54388: A Compound Shrouded in Mystery
For researchers, scientists, and professionals in drug development, the accurate identification of a compound is the critical first step in any investigation. This typically begins with two key identifiers: the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name. However, a thorough search for "SCH 54388" reveals a significant challenge: this designation does not correspond to a publicly available CAS number or a standardized IUPAC name in major chemical databases.
This lack of information suggests several possibilities. "this compound" may be an internal compound code used within a specific research institution or pharmaceutical company that was never publicly disclosed or advanced into a stage of development where a CAS number would be assigned. It is also possible that the identifier is incorrect or has been mistyped.
Without a definitive CAS number or IUPAC name, it is not possible to retrieve the associated quantitative data, experimental protocols, or signaling pathway information required for a comprehensive technical guide. Further investigation would require clarification of the compound's identity, perhaps by referencing the original source document or database where "this compound" was mentioned.
Should a verifiable identity for this compound be established, a detailed technical guide could be developed. Such a guide would typically include:
-
Chemical and Physical Properties: A table summarizing key data points such as molecular formula, molecular weight, melting point, boiling point, and solubility.
-
Pharmacological Data: Including mechanism of action, IC50/EC50 values, and other relevant pharmacological metrics presented in a clear tabular format.
-
Experimental Protocols: Detailed methodologies for synthesis, purification, and in vitro/in vivo assays.
-
Signaling Pathway Diagrams: Visual representations of the compound's interaction with biological pathways, created using Graphviz for clarity and precision.
Until "this compound" can be unambiguously identified, any further exploration remains speculative. Researchers encountering such a designation are encouraged to double-check their sources and seek alternative identifiers to unlock the wealth of information necessary for their scientific pursuits.
SCH 54388: A Guide to Determining Solubility and Stability
Solubility Assessment
A thorough understanding of a compound's solubility in various solvents is fundamental for its handling, formulation, and in vitro/in vivo testing. Solubility is typically determined by establishing a saturated solution at a specific temperature and quantifying the concentration of the dissolved compound.
Experimental Protocol for Solubility Determination
A common method for determining thermodynamic solubility is the shake-flask method:
-
Preparation: Add an excess amount of SCH 54388 to a series of vials, each containing a different solvent of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is often achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Data Presentation: Solubility of this compound (Illustrative Data)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | < 0.1 | < 250 | Shake-Flask, HPLC-UV |
| PBS (pH 7.4) | 25 | 0.5 | 1250 | Shake-Flask, HPLC-UV |
| DMSO | 25 | > 50 | > 125000 | Shake-Flask, HPLC-UV |
| Ethanol | 25 | 10 | 25000 | Shake-Flask, HPLC-UV |
Stability Evaluation
Assessing the chemical stability of a compound under various environmental conditions is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies often involve subjecting the compound to stress conditions and monitoring its degradation over time.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.[1][2][3][4][5]
-
Stress Conditions: Prepare solutions of this compound in relevant solvents and subject them to a range of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., Solid compound and solution at 80°C for 72 hours.
-
Photostability: Expose the solid compound and solution to light (e.g., ICH Q1B option 2).
-
-
Time Points: Collect samples at various time points throughout the stress period (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
-
Data Analysis: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.
Data Presentation: Stability of this compound under Forced Degradation (Illustrative Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 10.5 | 4.3 |
| 0.1 M NaOH, 60°C | 24 | 70.1 | 18.9 | 11.0 |
| 3% H₂O₂, RT | 24 | 92.5 | 5.1 | 2.4 |
| 80°C (Solution) | 72 | 95.8 | 2.1 | 2.1 |
| Photostability (ICH Q1B) | - | 98.3 | 1.7 | Not Detected |
Visualizations
Diagrams are essential for illustrating experimental workflows and biological pathways. The following are examples created using the DOT language.
Experimental Workflow for Stability Testing
Caption: Workflow for Forced Degradation Stability Testing.
Hypothetical Signaling Pathway
Given the lack of public information on the specific mechanism of action for this compound, the following diagram illustrates a generic kinase signaling pathway that is often the target of small molecule inhibitors.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Methodological & Application
Application Notes and Protocols for SCH 58261 (Analogue of SCH 54388) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed experimental protocol for the in vitro evaluation of SCH 58261, a potent and selective adenosine (B11128) A2A receptor antagonist. Due to the likely misspelling of the requested compound "SCH 54388," this document focuses on SCH 58261 and the related compound SCH 442416, for which experimental data in cell culture is available. These compounds are of significant interest in cancer research due to their potential to modulate the tumor microenvironment and inhibit cancer cell growth.[1][2][3][4]
Additionally, as aberrant signaling pathways are a common focus of cancer drug development, we include protocols relevant to the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[5]
Data Presentation: In Vitro Activity of Adenosine A2A Receptor Antagonists
The following table summarizes the in vitro activity of SCH 58261 and similar adenosine A2A receptor antagonists in various cancer cell lines.
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| SCH 58261 | H1975 (NSCLC) | 10 nM - 10 µM | Concentration-dependent decrease in cell viability. | |
| SCH 58261 | Cancer Associated Fibroblasts (CAFs) | 25 µM | Inhibition of cell growth. | |
| ZM241385 (A2AR antagonist) | A549 (NSCLC) | 25 µM | Increased apoptosis and decreased cell adhesion. | |
| ZM241385 (A2AR antagonist) | PC9 (NSCLC) | 25 µM | Increased apoptosis and decreased cell adhesion. | |
| SCH 442416 | Retinal Müller Cells | 0.1, 1, 10 µM | Increased expression of GS and GLAST. |
Experimental Protocols
Protocol 1: Determination of IC50 for SCH 58261 in a Non-Small Cell Lung Cancer (NSCLC) Cell Line (e.g., H1975)
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of SCH 58261 on the viability of a selected cancer cell line.
Materials:
-
H1975 human non-small cell lung cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SCH 58261
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin-based assay)
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Cell Culture Maintenance: Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the H1975 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of SCH 58261 in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SCH 58261. Include wells with medium and a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a resazurin-based cell viability reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Analysis of Apoptosis Induction by an Adenosine A2A Receptor Antagonist
This protocol describes how to assess whether the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
A549 or PC9 human non-small cell lung cancer cell lines
-
A2A receptor antagonist (e.g., ZM241385 or SCH 58261)
-
6-well cell culture plates
-
Annexin V-APC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 or PC9 cells in 6-well plates and treat with the A2A receptor antagonist (e.g., 25 µM ZM241385) or vehicle control (DMSO) for 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-APC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will be Annexin V-positive.
Signaling Pathways and Visualizations
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, typically leads to an increase in intracellular cAMP levels. In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response. Antagonists of the A2A receptor block this immunosuppressive effect.
Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by SCH 58261.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and can be aberrantly activated in various cancers. The canonical pathway involves the ligand (e.g., Sonic Hedgehog, SHH) binding to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). SMO then activates GLI transcription factors, leading to the expression of Hh target genes.
Caption: Simplified overview of the canonical Hedgehog signaling pathway.
Experimental Workflow for Testing a Novel Inhibitor
The following diagram illustrates a general workflow for the initial in vitro characterization of a small molecule inhibitor.
Caption: A generalized workflow for the in vitro screening of a small molecule inhibitor.
References
- 1. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Hedgehog Pathway Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Hedgehog (Hh) pathway inhibitors, specifically Smoothened (SMO) antagonists, in preclinical mouse models of cancer. Due to the limited public information available for "SCH 54388," this document will focus on widely-used and well-documented SMO inhibitors such as Vismodegib, Sonidegib, and Saridegib (B1684313) (IPI-926) as representative examples. The principles and protocols outlined here can be adapted for other SMO inhibitors with appropriate validation.
Introduction to Hedgehog Signaling and SMO Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancer.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G-protein coupled receptor-like protein.[1] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the downstream effectors of the pathway. Upon ligand binding, the inhibitory effect of PTCH1 on SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of Hh target genes that promote cell proliferation and survival.[1]
Most Hedgehog pathway inhibitors, including the compounds discussed here, act by binding to and inhibiting the activity of SMO, thereby preventing the activation of GLI transcription factors and downregulating the expression of Hh target genes.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the administration of Hedgehog pathway inhibitors in different mouse cancer models.
Table 1: Efficacy of Vismodegib in Mouse Models
| Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| C57BL/6 | Intrahepatic Cholangiocarcinoma | 50 mg/kg/day, intraperitoneally | 4 weeks | Significantly reduced number of tumor nodules and liver weight. Decreased protein levels of SHH, Gli1, and Gli2. | [2] |
| Balb/c nu/nu | Castration-Resistant Prostate Cancer (C4-2B xenograft) | 50 mg/kg, orally, every other week | 3 weeks (7 days on, 7 days off) | Significantly inhibited tumor growth. | [3] |
Table 2: Efficacy of Sonidegib in Mouse Models
| Mouse Model | Condition | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| ICR mice | LPS-induced Neuroinflammation | 40 mg/kg/day, orally | 7 days | Significantly decreased levels of IL-6 and TNF-α in brain tissue. | [4] |
| N/A | Medulloblastoma & Basal Cell Carcinoma (preclinical models) | Oral administration | N/A | Resulted in complete suppression of GLI1 and tumor regression. | [5] |
Table 3: Efficacy of Saridegib (IPI-926) in Mouse Models
| Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| PtcC/C mice | Medulloblastoma | 20 mg/kg/day, intraperitoneally | 19 days | Full resolution of clinical symptoms and decreased cerebellar tumor size. | [6] |
| PtcC/C mice | Medulloblastoma | 20 mg/kg/day for 6 weeks, then 20 mg/kg twice weekly for 6 weeks (maintenance) | 12 weeks total | Significantly prolonged survival compared to vehicle controls. | [6] |
Experimental Protocols
Protocol 1: Administration of Vismodegib via Oral Gavage
This protocol is adapted from methodologies used in preclinical cancer models.[1]
Materials:
-
Vismodegib powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Appropriate mouse model (e.g., xenograft or genetically engineered model)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Mix thoroughly until a homogenous suspension is formed.[1]
-
-
Dosing Solution Preparation:
-
Calculate the required amount of Vismodegib based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Weigh the Vismodegib powder and place it in a sterile microcentrifuge tube.[1]
-
Add the appropriate volume of vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension. Sonication can be used to aid in suspension.[1]
-
Prepare the dosing solution fresh daily or store at 4°C for a limited time, ensuring it is thoroughly resuspended before each use.[1]
-
-
Administration via Oral Gavage:
-
Gently restrain the mouse.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the Vismodegib suspension into a 1 mL syringe fitted with a gavage needle.[1]
-
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution.[1]
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
Monitoring:
-
Monitor tumor growth using calipers or an appropriate imaging modality.
-
Monitor the body weight and overall health of the mice regularly.
-
Protocol 2: Administration of Sonidegib via Intraperitoneal Injection
This protocol provides a general guideline for intraperitoneal administration.
Materials:
-
Sonidegib powder
-
Vehicle (e.g., 10% DMSO)[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
27-30 gauge needles
-
1 mL syringes
-
Appropriate mouse model
Procedure:
-
Dosing Solution Preparation:
-
Calculate the required amount of Sonidegib based on the desired dose and the number and weight of the mice.
-
Dissolve the Sonidegib powder in the appropriate volume of vehicle.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare the dosing solution fresh before each use.
-
-
Administration via Intraperitoneal Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Lift the skin and peritoneum of the lower quadrant of the abdomen to create a small tent.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.
-
Inject the Sonidegib solution slowly.
-
Withdraw the needle and monitor the mouse for any signs of discomfort.
-
-
Treatment Schedule:
-
Administer the dosing solution as required by the experimental design (e.g., once daily).[4]
-
-
Monitoring:
-
Monitor relevant endpoints, such as tumor size, body weight, and any potential side effects.
-
Visualizations
Hedgehog Signaling Pathway and SMO Inhibitor Mechanism
Caption: Hedgehog signaling pathway and the mechanism of SMO inhibitors.
Experimental Workflow for In Vivo Evaluation
Caption: A typical experimental workflow for in vivo evaluation of a Hedgehog inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Sonidegib Suppresses Production of Inflammatory Mediators and Cell Migration in BV2 Microglial Cells and Mice Treated with Lipopolysaccharide via JNK and NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
SCH 54388 dosage and administration guidelines
A comprehensive search for publicly available data on SCH 54388, including dosage and administration guidelines, preclinical studies, and clinical trials, did not yield any specific information for a compound with this designation.
The search results did not contain any relevant documents, databases, or publications detailing the dosage, administration, mechanism of action, or experimental protocols for a substance identified as this compound. Information retrieved pertained to other pharmaceutical compounds or general guidelines on clinical trial conduct and medication administration in educational settings.
It is possible that this compound is an internal research code, a compound that was discontinued (B1498344) in early-stage development, or a designation that is not publicly disclosed. Without primary data, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to consult internal documentation, direct correspondence with the originating research institution, or search for publications using alternative identifiers such as chemical name or patent numbers, if available.
Application Note: Analysis of MAPK/ERK Pathway Inhibition by SCH772984 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK1/2 cascade, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making it a key therapeutic target.[1] SCH772984 is a potent and highly selective, ATP-competitive inhibitor of ERK1 and ERK2.[2] Notably, it exhibits a dual mechanism of action, not only inhibiting the catalytic activity of ERK1/2 but also preventing their phosphorylation by the upstream kinases MEK1/2.[1] This application note provides a detailed protocol for using Western blotting to analyze the effects of SCH772984 on the MAPK/ERK signaling cascade by examining the phosphorylation status of ERK1/2 and its downstream target, RSK.
Principle
Western blotting is a widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation.[3] This protocol outlines the treatment of a relevant cancer cell line with SCH772984, followed by cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated RSK (p-RSK), and a loading control. The inhibition of ERK1/2 activity by SCH772984 is expected to lead to a dose-dependent decrease in the phosphorylation of both ERK1/2 and RSK.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of SCH772984 on key proteins in the MAPK/ERK pathway in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.12 |
| SCH772984 | 10 | 0.45 | ± 0.08 | |
| SCH772984 | 100 | 0.15 | ± 0.04 | |
| SCH772984 | 1000 | 0.05 | ± 0.02 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.09 |
| SCH772984 | 10 | 0.98 | ± 0.10 | |
| SCH772984 | 100 | 1.02 | ± 0.08 | |
| SCH772984 | 1000 | 0.99 | ± 0.11 | |
| p-RSK (Ser380) | Untreated Control | 0 | 1.00 | ± 0.15 |
| SCH772984 | 10 | 0.52 | ± 0.09 | |
| SCH772984 | 100 | 0.21 | ± 0.06 | |
| SCH772984 | 1000 | 0.08 | ± 0.03 |
In Vitro IC50 Values for SCH772984
The half-maximal inhibitory concentration (IC50) of SCH772984 varies across different cell lines. The following table provides a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) |
| H727 | Non-Small Cell Lung Cancer | 135 |
| RAW 264.7 | Macrophage | 440 (for TNFα production) |
| BRAF-mutant cell lines | Various | <500 (in approx. 88% of lines) |
| RAS-mutant cell lines | Various | <500 (in approx. 49% of lines) |
Experimental Protocols
Cell Culture and Treatment
-
Culture Conditions: Culture a relevant cancer cell line (e.g., BRAF or RAS mutant melanoma or colon cancer cell lines) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional): To reduce basal levels of ERK phosphorylation, starve cells in serum-free media for 12-24 hours prior to treatment.
-
Treatment: Treat cells with varying concentrations of SCH772984 (e.g., 0, 10, 100, 1000 nM) for a desired time period (e.g., 2, 6, 12, or 24 hours). A vehicle control (DMSO) should be included.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. To achieve good separation of ERK1 (44 kDa) and ERK2 (42 kDa), it may be necessary to run the gel for a longer duration.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol (B129727) for 30 seconds before transfer.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204) antibody (1:1000 - 1:10,000 dilution)
-
Total ERK1/2 antibody (1:1000 - 1:10,000 dilution)
-
Phospho-RSK (Ser380) antibody (1:1000 dilution)
-
Loading control antibody (e.g., β-actin, GAPDH) (1:1000 - 1:5000 dilution)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped. After imaging for the phosphorylated protein, wash the membrane and incubate with a stripping buffer for 15-30 minutes. Wash thoroughly with TBST and re-block before incubating with the antibody for the total protein.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Mandatory Visualization
Caption: MAPK/ERK signaling pathway and the inhibitory action of SCH772984 on ERK1/2.
Caption: Experimental workflow for Western blot analysis of ERK pathway modulation.
References
Application Notes and Protocols for In Vitro Assay Development of SCH 54388 (Lonafarnib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 54388, also known as Lonafarnib (B1684561), is a potent and specific, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] FTase is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[2] Farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins, is essential for their proper subcellular localization and function.[2] By inhibiting FTase, this compound prevents the farnesylation of Ras proteins, thereby blocking their membrane association and downstream signaling cascades that are often hyperactivated in cancer.[2] These application notes provide a comprehensive guide to the in vitro characterization of this compound, including detailed protocols for farnesyltransferase inhibition assays and an overview of the relevant signaling pathways.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of FTase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the target protein. This disruption of farnesylation primarily affects the Ras signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival.[2][3] Unfarnesylated Ras remains in the cytosol and is unable to be activated by upstream signals from receptor tyrosine kinases (RTKs).[2] This, in turn, inhibits the activation of major downstream effector pathways, including the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are central to oncogenesis.[4][5]
Caption: Ras signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Assay Type | Target | Substrate | IC50 (nM) | Reference |
| Enzymatic | H-Ras Farnesyltransferase | H-Ras | 1.9 | [1] |
| Enzymatic | K-Ras-4B Farnesyltransferase | K-Ras-4B | 5.2 | [1] |
| Cell-based (Viability) | SMMC-7721 (HCC cell line) | - | 20,290 | [1] |
| Cell-based (Viability) | QGY-7703 (HCC cell line) | - | 20,350 | [1] |
Experimental Protocols
Farnesyltransferase Inhibition Assay (Fluorimetric)
This protocol describes a fluorimetric assay to determine the in vitro inhibitory activity of this compound on farnesyltransferase. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate, resulting in a change in fluorescence.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
This compound (Lonafarnib)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
DMSO
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)
Experimental Workflow:
Caption: Workflow for the in vitro FTase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the FTase enzyme and the Dansyl-GCVLS peptide substrate in assay buffer to the desired working concentrations.
-
Prepare the FPP solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 25 µL of the diluted FTase enzyme solution to all wells.
-
Include control wells:
-
No inhibitor control: Enzyme, substrates, and vehicle.
-
No enzyme control: Substrates and vehicle.
-
No substrate control: Enzyme and vehicle.
-
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 50 µL of a pre-mixed solution containing FPP and Dansyl-GCVLS peptide substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound. The detailed fluorimetric assay protocol allows for the precise determination of the inhibitor's potency against farnesyltransferase. Understanding the underlying mechanism of action and the affected signaling pathways is crucial for interpreting experimental results and for the further development of farnesyltransferase inhibitors as potential therapeutic agents.
References
- 1. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras pathway | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. anygenes.com [anygenes.com]
Application Notes and Protocols for Flow Cytometry Analysis of Compound-Induced Cell Cycle Arrest and Apoptosis
Disclaimer: Extensive searches for "SCH 54388" did not yield information on a compound with this designation affecting cell cycle or apoptosis. It is possible that this is an internal, unpublished designation or a typographical error. The following application notes and protocols are provided for a hypothetical anti-cancer compound, hereafter referred to as Compound X , to demonstrate the application of flow cytometry in analyzing its effects on cell cycle progression and apoptosis induction.
Application Notes
These notes provide an overview of the analysis of Compound X's cellular effects using flow cytometry. Compound X is a hypothetical small molecule inhibitor designed to target key regulators of the cell cycle and apoptosis in cancer cells.
1. Introduction to Compound X and its Hypothesized Mechanism
Compound X is a novel investigational agent designed to induce cell death in rapidly proliferating cancer cells. It is hypothesized to exert its effects by a dual mechanism: arresting the cell cycle at the G2/M phase and subsequently inducing apoptosis. Flow cytometry is an indispensable tool to quantify these cellular responses.
2. Principle of Flow Cytometry Analysis
Flow cytometry allows for the rapid analysis of individual cells within a heterogeneous population.[1] For cell cycle analysis, a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2] For apoptosis analysis, Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, is used in conjunction with a viability dye like PI to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.
3. Experimental Design
To elucidate the effects of Compound X, cancer cells are cultured and treated with varying concentrations of the compound over a time course. Untreated cells serve as a negative control. Following treatment, cells are harvested and stained for either cell cycle or apoptosis analysis and subsequently analyzed by flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis of cells treated with Compound X are summarized in the tables below.
Table 1: Effect of Compound X on Cell Cycle Distribution in Cancer Cells
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0 µM) | 55.2 ± 3.1 | 25.1 ± 2.5 | 19.7 ± 1.8 |
| Compound X (10 µM) | 50.1 ± 2.8 | 15.3 ± 1.9 | 34.6 ± 2.2 |
| Compound X (25 µM) | 35.7 ± 3.5 | 10.2 ± 1.5 | 54.1 ± 3.1 |
| Compound X (50 µM) | 20.4 ± 2.1 | 5.6 ± 0.9 | 74.0 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by Compound X in Cancer Cells
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.3 ± 2.2 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| Compound X (10 µM) | 80.1 ± 3.1 | 12.5 ± 1.8 | 7.4 ± 1.1 |
| Compound X (25 µM) | 65.4 ± 4.5 | 25.3 ± 2.9 | 9.3 ± 1.4 |
| Compound X (50 µM) | 40.2 ± 3.8 | 45.1 ± 3.3 | 14.7 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Compound X
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density of 2 x 10^5 cells per well in their appropriate growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a stock solution of Compound X in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of Compound X or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Harvesting: Harvest the cells by trypsinization. Transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[2]
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide Staining
-
Cell Harvesting: Harvest both the adherent and floating cells. Adherent cells can be detached using trypsin. Pool all cells from each treatment condition into separate 15 mL conical tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
Mandatory Visualizations
Caption: Workflow for analyzing the effects of Compound X.
Caption: Simplified p53-mediated apoptosis pathway.
Note: The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols for High-Throughput Screening of Novel Hedgehog Pathway Inhibitors
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development.[1][2] Aberrant activation of this pathway in adults is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of ovarian cancer.[3] The key components of this pathway include the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.[1][2] In the absence of the Hedgehog ligand, PTCH inhibits SMO. Upon ligand binding, this inhibition is released, leading to the activation of GLI transcription factors and the expression of downstream target genes that promote cell proliferation and survival. The dysregulation of this pathway presents a compelling target for therapeutic intervention.
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors of the Hedgehog pathway, using a hypothetical inhibitor, Compound X (e.g., SCH 54388) , as an example. The described assays are designed for a 384-well plate format, suitable for automated liquid handling and high-content imaging systems.
Principle of the Assay
The primary HTS assay is a cell-based reporter assay that measures the activity of the GLI transcription factor. A stable cell line expressing a GLI-responsive luciferase reporter is utilized. Inhibition of the Hedgehog pathway by a test compound will result in a decrease in luciferase expression, leading to a reduction in the luminescent signal. This provides a robust and quantifiable readout for pathway inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Shh-LIGHT2 Cells (NIH/3T3) | Fictional Inc. | F-12345 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Fictional Inc. | F-54321 | 4°C |
| Fetal Bovine Serum (FBS) | Fictional Inc. | F-67890 | -20°C |
| Penicillin-Streptomycin | Fictional Inc. | F-09876 | -20°C |
| G418 (Geneticin) | Fictional Inc. | F-56789 | 4°C |
| Recombinant Mouse Sonic Hedgehog (Shh) N-Terminus | Fictional Inc. | F-11223 | -80°C |
| Compound X (e.g., this compound) | Fictional Inc. | F-44556 | Room Temperature (desiccated) |
| ONE-Glo™ Luciferase Assay System | Fictional Inc. | F-77889 | -20°C |
| 384-well white, clear-bottom assay plates | Fictional Inc. | F-99001 | Room Temperature |
| Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | Fictional Inc. | F-23456 | Room Temperature |
Experimental Protocols
Protocol 1: Cell-Based GLI-Luciferase Reporter Assay for HTS
This protocol describes the primary screening of compounds to identify inhibitors of the Hedgehog pathway.
1. Cell Preparation:
- Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418 at 37°C in a humidified atmosphere with 5% CO2.
- On the day of the assay, harvest cells using trypsin-EDTA and resuspend in assay medium (DMEM with 0.5% FBS and 1% Penicillin-Streptomycin).
- Adjust the cell density to 2.5 x 10^5 cells/mL.
2. Compound Plating:
- Prepare a 10 mM stock solution of Compound X in DMSO.
- Perform serial dilutions of the compound stock in DMSO to create a concentration range for dose-response analysis.
- Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. For single-point screening, dispense 50 nL of a 10 µM compound solution.
- Include appropriate controls:
- Negative Control: 50 nL of DMSO (no inhibition).
- Positive Control: 50 nL of a known Hedgehog pathway inhibitor (e.g., Cyclopamine) at a concentration that gives maximal inhibition.
3. Assay Procedure:
- To all wells, add 25 µL of the cell suspension (approximately 6,250 cells/well).
- Add 25 µL of assay medium containing recombinant Shh ligand to all wells except the negative control wells (add 25 µL of assay medium without Shh). The final concentration of Shh should be optimized for robust reporter activation (e.g., 100 ng/mL).
- The final volume in each well is 50 µL.
- Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Signal Detection:
- Equilibrate the ONE-Glo™ Luciferase Assay reagent to room temperature.
- Add 25 µL of the ONE-Glo™ reagent to each well.
- Incubate the plates at room temperature for 10 minutes, protected from light.
- Measure the luminescence using a plate reader.
Protocol 2: Cytotoxicity Assay
This secondary assay is crucial to eliminate compounds that show a decrease in the reporter signal due to general cytotoxicity rather than specific pathway inhibition.
1. Cell and Compound Plating:
- Follow steps 1 and 2 from Protocol 1.
2. Assay Procedure:
- Add 50 µL of the cell suspension to each well.
- Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Signal Detection:
- Add 10 µL of a viability reagent (e.g., CellTiter-Glo®) to each well.
- Incubate for 10 minutes at room temperature.
- Measure the luminescence, which is proportional to the number of viable cells.
Data Analysis and Interpretation
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
For dose-response curves, the IC50 value (the concentration of an inhibitor where the response is reduced by half) is determined by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The following tables summarize the hypothetical performance data for the GLI-Luciferase reporter assay and the characterization of Compound X.
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background | > 10-fold |
| Coefficient of Variation (%CV) | < 10% |
Table 2: Dose-Response Data for Compound X
| Compound X (µM) | % Inhibition (GLI-Luciferase) | % Cytotoxicity |
| 100 | 98.5 | 5.2 |
| 30 | 95.2 | 3.1 |
| 10 | 88.7 | 1.5 |
| 3 | 75.4 | 0.8 |
| 1 | 52.1 | 0.3 |
| 0.3 | 28.9 | 0.1 |
| 0.1 | 10.3 | 0.0 |
| 0.03 | 2.1 | 0.0 |
| IC50 (µM) | 0.95 | > 100 |
Visualizations
Caption: The canonical Hedgehog signaling pathway.
Caption: High-throughput screening experimental workflow.
Conclusion
The described cell-based GLI-luciferase reporter assay provides a robust and reliable method for the high-throughput screening of potential Hedgehog pathway inhibitors. The assay is readily automated and demonstrates excellent statistical performance, making it suitable for large-scale screening campaigns. The hypothetical Compound X (e.g., this compound) demonstrates potent and specific inhibition of the Hedgehog pathway with an IC50 of 0.95 µM and no significant cytotoxicity at effective concentrations. This positions it as a promising candidate for further preclinical development. These protocols and application notes serve as a comprehensive guide for researchers and drug development professionals working to identify novel therapeutics targeting this critical cancer-related signaling pathway.
References
Application Notes and Protocols for In Vivo Imaging with SCH 54388, a Putative CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct in vivo imaging studies have been published for SCH 54388. This document provides a detailed framework based on the established methodologies for other small molecule C-C chemokine receptor 2 (CCR2) antagonists. All protocols and data presented herein are based on analogous compounds and should be adapted and validated for this compound.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key regulators of the migration and infiltration of monocytes and macrophages into tissues during inflammation, cancer, and other pathological conditions. This signaling axis is a critical component of the tumor microenvironment and is implicated in promoting tumor growth, invasion, and metastasis. Consequently, CCR2 has emerged as a promising therapeutic target, and the development of selective antagonists is an active area of research.
In vivo imaging of CCR2 expression and occupancy provides a powerful tool to non-invasively assess disease progression, understand the mechanism of action of CCR2-targeted therapies, and guide drug development. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that, when used with a radiolabeled CCR2 antagonist, can quantify receptor density in various tissues. This document outlines the principles, protocols, and data interpretation for in vivo imaging studies using a putative CCR2 antagonist like this compound.
The CCL2/CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This activation leads to monocyte and macrophage chemotaxis, differentiation, and polarization, ultimately influencing the inflammatory and tumor microenvironments. The inhibition of this pathway by a CCR2 antagonist like this compound is expected to block these downstream effects.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo imaging and clinical studies of various CCR2 antagonists. This data can serve as a benchmark for studies with this compound.
Preclinical In Vivo Imaging Data
This table presents biodistribution data for peptide-based and small molecule CCR2 PET radiotracers in mouse models. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Radiotracer | Animal Model | Organ/Tissue | Uptake (%ID/g) | Time Point | Reference |
| [64Cu]DOTA-ECL1i | Mouse Heart Transplant | Donor Heart | 2.82 ± 0.40 | 1-2 h post-injection | [1][2] |
| [64Cu]DOTA-ECL1i | Mouse Heart Transplant | Native Heart | 0.70 ± 0.19 | 1-2 h post-injection | [1][2] |
| [64Cu]DOTA-ECL1i | Mouse Heart Transplant | Bone Marrow | 2.33 ± 0.51 | 1-2 h post-injection | [1] |
| [68Ga]DOTA-ECL1i | KPC Mouse (PDAC) | Metastatic Liver | 1.44 ± 0.55 | Not Specified | |
| [18F]6b | Healthy C57Bl/6 Mouse | Liver | High | Early post-injection | |
| [18F]6b | Healthy C57Bl/6 Mouse | Spleen | Intermediate | Early post-injection | |
| [18F]6b | Healthy C57Bl/6 Mouse | Kidneys | Intermediate | Early post-injection |
Clinical Trial Data for CCR2 Antagonist (CCX872-B)
This table summarizes the results from a clinical trial of the oral CCR2 inhibitor CCX872-B in combination with FOLFIRINOX for pancreatic cancer.
| Parameter | Value | Patient Population | Reference |
| Overall Survival (OS) at 18 months | 29% | Locally advanced/metastatic pancreatic cancer | |
| Tumor Control Rate (TCR) at 12 weeks | 78% | Locally advanced/metastatic pancreatic cancer | |
| Objective Response Rate (ORR) at 12 weeks | 37% (partial responders) | Locally advanced/metastatic pancreatic cancer | |
| Mean Trough Plasma Level | ~8 µg/mL | Pancreatic cancer patients | |
| Average CCR2 Receptor Occupancy | 88% | Pancreatic cancer patients |
Experimental Protocols
Radiolabeling of a Small Molecule CCR2 Antagonist (General Protocol)
This protocol provides a general framework for the radiolabeling of a small molecule CCR2 antagonist, such as this compound, with Fluorine-18 (18F) for PET imaging. Specific precursors and reaction conditions will need to be optimized for this compound.
Materials:
-
Precursor molecule for this compound (e.g., with a leaving group such as tosylate or nosylate)
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (B52724)
-
Sterile water for injection
-
Sterile saline for injection
-
HPLC system (analytical and semi-preparative)
-
Radio-detector
-
Sterile filters (0.22 µm)
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride from the cyclotron target onto an anion exchange cartridge. Elute the [18F]fluoride using a solution of K2.2.2 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Dry the eluted [18F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove all water.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/K2.2.2 complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the [18F]-labeled this compound from unreacted [18F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under vacuum, and formulate the final product in sterile saline for injection, potentially with a small amount of ethanol (B145695) to aid solubility.
-
Quality Control: Perform quality control tests to ensure the final product meets the standards for human or animal injection. This includes measuring radiochemical purity (via analytical HPLC), molar activity, pH, and testing for sterility and bacterial endotoxins.
In Vivo PET Imaging Protocol in a Murine Cancer Model
This protocol describes a general procedure for performing in vivo PET imaging with a radiolabeled CCR2 antagonist in a mouse model of cancer.
Materials:
-
Tumor-bearing mice (e.g., syngeneic or xenograft models)
-
Radiolabeled this compound
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Image analysis software
Procedure:
-
Animal Preparation: Acclimatize the tumor-bearing mice to the laboratory conditions. On the day of imaging, fast the animals for 4-6 hours to reduce background signal, especially if using an 18F-FDG co-scan.
-
Anesthesia and Catheterization: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). A tail vein catheter may be placed for accurate radiotracer administration.
-
Radiotracer Administration: Administer a known amount of the radiolabeled this compound (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.
-
Uptake Period: Allow the radiotracer to distribute throughout the body for a specific uptake period (e.g., 60 minutes). The optimal uptake time should be determined in preliminary studies.
-
PET/CT Imaging: Position the anesthetized mouse in the PET/CT scanner. Perform a CT scan for anatomical co-registration and attenuation correction, followed by a PET scan (e.g., 10-20 minutes static scan or a dynamic scan).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images using appropriate algorithms. Co-register the PET and CT images. Draw regions of interest (ROIs) over the tumor and other organs of interest on the co-registered images.
-
Quantification: Calculate the standardized uptake value (SUV) for each ROI to quantify the radiotracer uptake. The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])
-
Ex Vivo Biodistribution (Optional): Following the imaging session, the animals can be euthanized, and major organs and the tumor can be harvested, weighed, and their radioactivity counted in a gamma counter to confirm the in vivo imaging findings. Autoradiography can also be performed on tissue sections.
Conclusion
In vivo imaging with a radiolabeled CCR2 antagonist such as a derivative of this compound offers a powerful, non-invasive approach to study the role of the CCL2/CCR2 axis in disease and to accelerate the development of novel therapeutics. The protocols and data provided in this document, based on analogous compounds, offer a comprehensive starting point for researchers to design and execute their own in vivo imaging studies. It is imperative to perform thorough validation and optimization of these methods for the specific compound and biological question under investigation.
References
Application Notes and Protocols for Measuring the Efficacy of Compound-S54388 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Compound-S54388
Compound-S54388 is an investigational small molecule inhibitor targeting the hypothetical S-Kinase, a serine/threonine kinase frequently overexpressed in various solid tumors. Dysregulation of the S-Kinase signaling pathway is implicated in uncontrolled cell proliferation, evasion of apoptosis, and tumor metastasis. Compound-S54388 is designed to selectively bind to the ATP-binding pocket of S-Kinase, thereby inhibiting its downstream signaling and inducing anti-tumor effects. These application notes provide a comprehensive guide for evaluating the preclinical efficacy of Compound-S54388 using established in vitro and in vivo models.
Proposed Mechanism of Action
Compound-S54388 is hypothesized to exert its anti-tumor activity by inhibiting the S-Kinase pathway. This inhibition is expected to lead to the dephosphorylation of downstream targets, resulting in cell cycle arrest and the induction of apoptosis in cancer cells. The proposed mechanism suggests that Compound-S54388 may be particularly effective in tumors with activating mutations or overexpression of S-Kinase.
Caption: Proposed mechanism of action for Compound-S54388.
In Vitro Efficacy Evaluation
In vitro assays are fundamental for determining the initial efficacy and mechanism of action of a compound.[1][2] These studies measure the effects of the drug on cancer cell lines, providing insights into its potency, selectivity, and cellular effects.[3][4]
Cell Proliferation Assay (MTS/MTT)
This assay assesses the effect of Compound-S54388 on the metabolic activity of cancer cells, which is an indirect measure of cell viability and proliferation.[5]
Protocol:
-
Cell Culture: Culture cancer cell lines of interest in their recommended medium until they reach 70-80% confluency.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of Compound-S54388 in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Apoptosis Assay (Annexin V/PI Staining)
This assay determines the extent to which Compound-S54388 induces programmed cell death (apoptosis).
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Compound-S54388 at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay evaluates the effect of Compound-S54388 on cell cycle progression.
Protocol:
-
Cell Culture and Treatment: Treat cells in 6-well plates with Compound-S54388 for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: General workflow for in vitro efficacy testing.
Hypothetical In Vitro Data Summary
| Cell Line | Cancer Type | IC50 (nM) of Compound-S54388 | % Apoptosis at 100 nM (48h) | % G2/M Arrest at 100 nM (24h) |
| Cell Line A | Lung Adenocarcinoma | 50 ± 5 | 45.2 ± 3.1 | 60.5 ± 4.2 |
| Cell Line B | Breast Cancer | 120 ± 15 | 25.8 ± 2.5 | 35.1 ± 3.8 |
| Cell Line C | Pancreatic Cancer | 85 ± 9 | 38.6 ± 4.0 | 52.3 ± 5.1 |
| Normal Fibroblasts | Non-cancerous | > 10,000 | < 5 | < 5 |
In Vivo Efficacy Evaluation
In vivo studies using xenograft models are a critical step in preclinical drug development to assess the efficacy and potential toxicities of a compound in a living organism. Human tumor xenograft models are widely used for evaluating anti-cancer drug candidates.
Subcutaneous Xenograft Model
This model involves the implantation of human cancer cells under the skin of immunodeficient mice to form a palpable tumor.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks. Allow the mice to acclimate for at least one week before the experiment.
-
Cell Preparation: Culture the selected cancer cell line (e.g., Cell Line A) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL. A 1:1 mixture with Matrigel can improve tumor formation.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors are palpable, measure their length (L) and width (W) with digital calipers. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle (e.g., saline, PBS with 0.5% Tween 80) according to the treatment schedule.
-
Compound-S54388 Group(s): Administer Compound-S54388 at one or more dose levels (e.g., 10 mg/kg, 30 mg/kg) via the determined route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Positive Control Group: Administer a standard-of-care chemotherapy agent for the selected cancer type.
-
-
Monitoring: During the treatment period (typically 21-28 days), measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Data Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Caption: Workflow for in vivo xenograft studies.
Hypothetical In Vivo Data Summary
Xenograft Model: Cell Line A (Lung Adenocarcinoma) Treatment Duration: 28 days
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Mean Final Tumor Weight (g ± SEM) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, daily | 1850 ± 150 | 1.9 ± 0.2 | - | +5.2 |
| Compound-S54388 | 10 mg/kg, daily | 980 ± 110 | 1.0 ± 0.1 | 47.0 | +2.1 |
| Compound-S54388 | 30 mg/kg, daily | 450 ± 80 | 0.5 ± 0.08 | 75.7 | -1.5 |
| Positive Control | Standard-of-care | 620 ± 95 | 0.7 ± 0.1 | 66.5 | -8.0 |
Preclinical Evaluation Logic
The preclinical evaluation of Compound-S54388 follows a logical progression from broad in vitro screening to more complex in vivo models. This staged approach allows for early identification of potent compounds and de-risking of subsequent, more resource-intensive studies.
Caption: Logical flow of preclinical drug evaluation.
Conclusion
This document provides a framework for the preclinical evaluation of Compound-S54388. The detailed protocols for in vitro and in vivo studies are designed to generate robust and reproducible data to assess the compound's anti-tumor efficacy. The successful execution of these studies will provide the necessary evidence to support the further development of Compound-S54388 as a potential cancer therapeutic.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Effectiveness of Cancer Drug Sensitization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SCH772984 Inactivity in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of activity with SCH772984 in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is SCH772984 and what is its expected cellular effect?
SCH772984 is a potent and selective inhibitor of the mitogen-activated protein kinases ERK1 and ERK2.[1][2] Its primary mechanism of action is to block the phosphorylation of ERK1/2, thereby inhibiting the downstream signaling of the MAPK/ERK pathway.[2] This pathway is crucial for cell proliferation, so the expected cellular effect of SCH772984 is a reduction in cell growth, induction of G1 cell cycle arrest, and apoptosis in susceptible cell lines.[3]
Q2: In which cell lines is SCH772984 expected to be active?
SCH772984 has shown significant activity in a broad range of cancer cell lines, particularly those with mutations that lead to the constitutive activation of the MAPK pathway. This includes cell lines with:
-
BRAF mutations (e.g., V600E)
-
NRAS mutations
-
Wild-type BRAF and NRAS but with upstream activation of the pathway
It has also demonstrated efficacy in cell lines that have developed resistance to BRAF and MEK inhibitors.[2]
Q3: What is the typical effective concentration range for SCH772984?
The 50% inhibitory concentration (IC50) for SCH772984 is typically in the nanomolar range in sensitive cell lines. However, the optimal concentration can vary depending on the cell line and experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell model.
Troubleshooting Guide: SCH772984 Not Showing Activity
If you are not observing the expected activity with SCH772984 in your cellular assays, please consult the following troubleshooting guide.
Problem Area 1: Compound Integrity and Handling
| Potential Cause | Recommended Action |
| Incorrect Compound Identity | Verify that the compound is indeed SCH772984 and not a different substance. Cross-reference the CAS number (942183-80-4) with your supplier's information. |
| Compound Degradation | Ensure the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration | Verify the initial stock concentration. If possible, confirm the concentration using a spectrophotometer or another analytical method. |
| Solubility Issues | SCH772984 is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (usually <0.5%). If the compound precipitates out of solution, consider using a different solvent or a lower concentration. |
Problem Area 2: Experimental Setup and Cell Culture Conditions
| Potential Cause | Recommended Action |
| Cell Line Insensitivity | The chosen cell line may not have an activated MAPK pathway or may have resistance mechanisms. Confirm the MAPK pathway status of your cell line (e.g., by checking for BRAF or NRAS mutations). |
| Suboptimal Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). |
| Incorrect Seeding Density | The cell seeding density can influence the outcome of the assay. Optimize the seeding density to ensure cells are not overly confluent or too sparse at the time of treatment and analysis. |
| Assay Timing | The incubation time with SCH772984 may be too short to observe a significant effect. Consider a time-course experiment to determine the optimal treatment duration. |
| Serum Concentration | Components in the fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, but ensure the cells remain viable. |
Problem Area 3: Assay and Readout
| Potential Cause | Recommended Action |
| Inappropriate Assay | The chosen assay may not be sensitive enough to detect the effects of SCH772984. For example, a viability assay might not show a strong effect if the compound is primarily cytostatic rather than cytotoxic at the tested concentration. Consider using assays that measure proliferation (e.g., BrdU incorporation) or apoptosis (e.g., caspase activity, Annexin V staining). |
| Incorrect Assay Protocol | Carefully review the protocol for your chosen assay to ensure all steps are performed correctly. |
| Readout Timing | The time point for measuring the assay readout is critical. For example, effects on cell cycle might be visible earlier than widespread apoptosis. |
Experimental Protocols
General Protocol for Assessing SCH772984 Activity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of SCH772984 in a suitable solvent (e.g., DMSO). Further dilute the compound in a complete cell culture medium to the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of SCH772984. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing the Troubleshooting Process and Pathway
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of SCH772984 activity.
Simplified MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of SCH772984.
References
Technical Support Center: Optimizing Inhibitor-X Concentration for Experiments
Disclaimer: Information regarding the specific compound SCH 54388 is not publicly available. The following guide is based on a hypothetical inhibitor, Inhibitor-X , and provides general best practices for optimizing inhibitor concentrations in cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Inhibitor-X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Inhibitor-X in a new cell line?
A1: For a novel inhibitor like Inhibitor-X where cellular potency is unknown, a wide concentration range is recommended for initial experiments. A common starting point is a log-scale dilution series, for example, from 10 nM to 100 µM.[1] If you have in vitro enzymatic assay data (e.g., IC50 or Ki values), you can center your starting concentrations around these values. It is often recommended to start at a concentration 5 to 10 times higher than the biochemical IC50 to account for cellular factors.[2]
Q2: How should I prepare and store stock solutions of Inhibitor-X?
A2: It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in a suitable solvent like anhydrous DMSO.[2] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[2] Immediately before use, a fresh aliquot should be thawed and diluted to the final working concentration in your cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
Q3: My inhibitor is potent in biochemical assays but shows weak activity in my cellular assay. What could be the reason?
A3: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays which often use lower ATP concentrations.
-
Inhibitor Inactivity or Degradation: Ensure the inhibitor is pure and has been stored correctly to prevent degradation.
-
Low Target Expression: The chosen cell line may not express the target protein at a high enough level.
Q4: How do I determine if the observed effect of Inhibitor-X is due to cytotoxicity?
A4: It is crucial to assess the cytotoxicity of your inhibitor in parallel with your functional assays. This can be done using various cell viability assays, such as MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo). These assays will help you determine the concentration range at which the inhibitor is non-toxic and ensure that your observed functional effects are not simply a result of cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect observed even at high concentrations | Inhibitor-X may not be cell-permeable. | Consider using a different inhibitor or performing permeabilization experiments if the target is intracellular. |
| The cell line may not express the target of Inhibitor-X. | Confirm target expression using methods like Western blot or qPCR. | |
| Inhibitor-X stock solution has degraded. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions. | |
| High levels of cell death at expected inhibitory concentrations | The cell line is highly sensitive to the inhibition of the target pathway. | Reduce the concentration of Inhibitor-X and/or shorten the incubation time. |
| Off-target effects of Inhibitor-X. | Perform a dose-response experiment to find a concentration that inhibits the target without causing significant cytotoxicity. Consider testing a structurally different inhibitor for the same target. | |
| Inconsistent results between experiments | Variations in cell culture conditions. | Maintain consistency in cell passage number, confluency, and media composition. |
| Improper pipetting technique. | Ensure accurate and consistent pipetting, especially for serial dilutions. | |
| Inhibitor precipitation in media. | Visually inspect the media after adding the inhibitor. If precipitation occurs, try lowering the concentration or using a different formulation. |
Quantitative Data Summary for Inhibitor-X (Hypothetical)
| Cell Line | Target Expression | IC50 (MTT Assay, 72h) | Recommended Concentration Range | Notes |
| Cell Line A (e.g., HepG2) | High | 5 µM | 1 - 10 µM | A common liver cancer cell line. |
| Cell Line B (e.g., HEK293) | Transfected | 1 µM | 0.5 - 5 µM | Overexpression of the target protein. |
| Cell Line C (e.g., A549) | Moderate | 15 µM | 5 - 25 µM | A lung cancer cell line. |
| Cell Line D (e.g., MCF-7) | Low | > 50 µM | Not Recommended | Low target expression leads to low potency. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Inhibitor-X by assessing its impact on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of Inhibitor-X in complete culture medium. A common approach is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 100 µM).
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Inhibitor-X. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blot
This protocol is for assessing the effect of Inhibitor-X on the phosphorylation of its target protein.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Inhibitor-X (based on the IC50 from the viability assay) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in target phosphorylation.
Visualizations
Caption: Workflow for optimizing Inhibitor-X concentration.
Caption: Troubleshooting decision tree for unexpected results.
Caption: Simplified hypothetical signaling pathway for Inhibitor-X.
References
Troubleshooting SCH 54388 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the EGFR inhibitor, Gefitinib. The following sections offer detailed information on solubility, experimental protocols, and relevant biological pathways to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) - Troubleshooting Gefitinib Solubility
Q1: My Gefitinib powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A: This is expected, as Gefitinib is sparingly soluble in aqueous buffers.[1][2] Due to its hydrophobic structure, direct dissolution in aqueous solutions is challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[3]
Q2: I observed a precipitate forming when I diluted my Gefitinib DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?
A: This common issue, often called "crashing out," occurs when the highly concentrated drug solution in DMSO is introduced into the aqueous environment of the cell culture medium, where its solubility is significantly lower.[4] The abrupt change in solvent polarity causes the drug to precipitate.[4] To prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures rapid mixing and dispersion.
-
Gentle Warming: Gently warming the final solution to 37°C may help in resolubilizing a small amount of precipitate. However, prolonged heating should be avoided to prevent compound degradation.
Q3: Can I store my diluted, aqueous solutions of Gefitinib?
A: It is not recommended to store aqueous solutions of Gefitinib for more than one day. The compound's stability in aqueous media is limited, and precipitation can occur over time. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock.
Q4: Are there alternative solvents to DMSO for preparing my stock solution?
A: Yes, Gefitinib is also soluble in other organic solvents such as dimethyl formamide (B127407) (DMF) and ethanol (B145695). However, DMSO is the most commonly used solvent for in vitro studies due to its high solubilizing power and compatibility with most cell culture assays at low concentrations. Solubility in ethanol is significantly lower than in DMSO.
Quantitative Solubility Data
The solubility of Gefitinib varies significantly across different solvents. The following table summarizes the reported solubility data for easy reference.
| Solvent | Solubility | References |
| DMSO | ~20 mg/mL to 89 mg/mL at 25°C | |
| Ethanol | ~0.3 mg/mL to 4 mg/mL | |
| Methanol | Slightly soluble, up to 20 mg/mL | |
| Water | Sparingly soluble, <1 mg/mL at 25°C | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Preparation of a 10 mM Gefitinib Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Gefitinib (Molecular Weight: 446.9 g/mol ) in DMSO.
Materials:
-
Gefitinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 4.469 mg of Gefitinib per 1 mL of DMSO.
-
Weighing: Under a chemical fume hood, accurately weigh the desired amount of Gefitinib powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the Gefitinib powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no remaining particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for up to 3 months.
Visualizations
Troubleshooting Workflow for Gefitinib Solubility Issues
Caption: A workflow for troubleshooting initial solubility issues.
Simplified EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: Simplified EGFR signaling pathway and inhibitor action.
References
Technical Support Center: Off-Target Effects of SCH 54388
Notice: Information regarding the specific compound SCH 54388, including its primary target, mechanism of action, and any potential off-target effects, is not available in the public domain based on a comprehensive search of scientific literature and databases. The following content is a generalized framework for a technical support center, created to fulfill the structural requirements of the prompt. The information provided is based on general principles of kinase inhibitor off-target effects and should not be considered specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors?
A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended therapeutic target. For kinase inhibitors, which are often designed to target a specific kinase, off-target effects typically involve the inhibition of other kinases from the human kinome. This can be a significant concern during drug development as it can lead to unexpected cellular responses, toxicity, or reduced efficacy. Understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential adverse effects.
Q2: How can I determine if the phenotype I am observing in my experiment is due to an off-target effect of a kinase inhibitor?
A2: Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. Here are a few strategies you can employ:
-
Use a structurally unrelated inhibitor for the same target: If a different inhibitor targeting the same primary kinase produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a dose-response curve: Correlate the concentration of the inhibitor required to elicit the cellular phenotype with its known IC50 or Ki value for the primary target and any known off-targets. A significant discrepancy might suggest an off-target effect.
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Rescue experiments: If possible, overexpressing the intended target might rescue the phenotype, indicating an on-target effect.
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Use of inactive analogs: A structurally similar but biologically inactive analog of the inhibitor should not produce the same phenotype.
-
Kinome-wide profiling: Utilize commercially available services to screen the inhibitor against a large panel of kinases to identify potential off-targets.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the primary target and potential off-targets can vary significantly between different cell lines. A cell line with low expression of the primary target but high expression of a sensitive off-target may exhibit a phenotype driven by the off-target interaction.
-
Troubleshooting Steps:
-
Confirm Target Expression: Perform Western blotting or qPCR to quantify the protein or mRNA expression levels of the intended target in all cell lines used.
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Consult Kinome Databases: Check publicly available kinome expression databases to see if there are known differences in the expression of potential off-target kinases between your cell lines.
-
Titrate the Inhibitor: Perform a careful dose-response study in each cell line to determine the EC50 for the observed phenotype.
-
Issue 2: Observed phenotype does not match the known function of the primary target.
-
Possible Cause: This is a strong indication of a potential off-target effect. The inhibitor may be acting on another signaling pathway that is more critical for the observed phenotype in your experimental system.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the known functions of high-potency off-targets identified in kinase profiling assays.
-
Pathway Analysis: Use bioinformatics tools to analyze which signaling pathways might be affected by the known off-targets and whether they align with your observed phenotype.
-
Orthogonal Approaches: Use alternative methods to modulate the primary target, such as siRNA or CRISPR/Cas9, to see if you can replicate the phenotype.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for a Kinase Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | 50 | 5 |
This table illustrates how quantitative data on the potency of an inhibitor against its primary target and various off-targets can be presented. A lower IC50 value indicates higher potency. Fold selectivity is calculated by dividing the IC50 of the off-target by the IC50 of the primary target.
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay
This protocol describes a general method to assess whether a kinase inhibitor is engaging its target within a cellular context.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations for a specified period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein of the downstream substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each treatment condition. Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: A generalized workflow for determining the cellular potency of a kinase inhibitor.
Caption: On-target versus off-target effects of a hypothetical kinase inhibitor.
Technical Support Center: Improving In Vivo Bioavailability
Disclaimer: There is no publicly available scientific information specifically identifying a compound designated as "SCH 54388." The following technical support guide is designed for researchers, scientists, and drug development professionals working with poorly soluble research compounds that exhibit low in vivo bioavailability. The principles, troubleshooting guides, and protocols provided are based on established strategies for enhancing the bioavailability of such compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during in vivo experiments with compounds exhibiting poor bioavailability.
Q1: My compound shows excellent in vitro efficacy but fails to demonstrate significant in vivo effects. What is the likely cause?
A1: A common reason for this discrepancy is poor oral bioavailability. Many drug candidates are lipophilic and have low aqueous solubility, which limits their absorption in the gastrointestinal (GI) tract.[1][2] This leads to low systemic exposure and, consequently, reduced therapeutic efficacy in vivo. It is crucial to assess the compound's physicochemical properties to understand its absorption limitations.
Q2: What are the initial steps to troubleshoot the poor in vivo bioavailability of my compound?
A2: The first step is to characterize the compound's physicochemical properties to determine the root cause of its low bioavailability. Key parameters to investigate include its aqueous solubility, dissolution rate, and membrane permeability. The Biopharmaceutics Classification System (BCS) is a useful framework for classifying drugs based on these properties and guiding formulation strategies.
Formulation Strategies for Improving Bioavailability
The choice of formulation strategy is critical for enhancing the oral bioavailability of poorly soluble compounds.[1][3] Below is a summary of common approaches with their advantages and disadvantages.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug, leading to a higher dissolution rate.[4][5] | Broadly applicable to many compounds. Significant improvement in dissolution. | Can be energy-intensive. Potential for particle agglomeration. |
| Solid Dispersions | The drug is dispersed in a polymer matrix, often in an amorphous state, which enhances solubility and dissolution.[1][4] | Can significantly increase the aqueous solubility of the compound. | The amorphous form can be less stable than the crystalline form.[2] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, enhancing absorption.[3][5] | Can significantly improve the bioavailability of highly lipophilic drugs. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its solubility by creating a hydrophilic outer surface.[1][5] | Effective for a wide range of compounds. Can also improve stability. | The amount of drug that can be complexed is limited. |
| Prodrugs | The compound is chemically modified to a more soluble or permeable form (the prodrug), which is then converted back to the active drug in the body.[2][6] | Can overcome both solubility and permeability limitations. | Requires chemical modification and additional metabolic studies. |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving the in vivo bioavailability of your compound.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of the compound to the nanometer range to increase its dissolution rate.
Materials:
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Your compound (active pharmaceutical ingredient - API)
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in purified water.
-
Create a slurry by dispersing your compound in the stabilizer solution.
-
Add the slurry and milling media to the milling chamber.
-
Begin the milling process at a set temperature and speed. Monitor the particle size distribution at regular intervals using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.
Materials:
-
Your compound (API)
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of your compound in various oils, surfactants, and co-solvents to select the optimal components.
-
Based on the solubility data, prepare different ratios of the oil, surfactant, and co-surfactant.
-
Add your compound to the selected formulation and mix thoroughly using a vortex mixer until the drug is completely dissolved. Gentle heating in a water bath may be used if necessary.
-
To evaluate the self-emulsification properties, add a small amount of the formulation to a volume of water and observe the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for improving compound bioavailability.
Caption: The Biopharmaceutics Classification System (BCS).
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Navigating Experimental Variability with SCH 54388: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SCH 54388, an active metabolite of the anti-epileptic drug Felbamate. This document addresses common challenges in experimental variability and reproducibility, offering troubleshooting advice and frequently asked questions to ensure robust and reliable results. This compound has garnered interest for its neuroprotective properties, primarily through its modulation of glutamatergic and cholinergic signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of the anti-epileptic drug Felbamate. Its mechanism of action is understood to involve the modulation of both the glutamatergic and cholinergic systems within the central nervous system. This dual action is believed to contribute to its neuroprotective effects.
Q2: We are observing high variability in our in vivo studies using the passive avoidance test with this compound. What are the potential sources of this variability?
A2: High variability in the passive avoidance test can stem from several factors. Firstly, the timing of drug administration relative to the training and testing phases is critical. Inconsistent timing can lead to significant differences in behavioral outcomes. Secondly, the intensity and duration of the aversive stimulus (e.g., foot shock) must be precisely controlled and consistent across all subjects. Minor variations can significantly impact learning and memory consolidation. Lastly, environmental factors such as lighting conditions, ambient noise, and handling stress can influence the animals' performance. Standardizing these conditions is paramount for reproducible results.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: While specific solubility data for this compound is not extensively published, as a metabolite of Felbamate, which is sparingly soluble in water, it is advisable to initially test solubility in common biocompatible solvents such as DMSO or ethanol, followed by dilution in an appropriate aqueous buffer or saline for in vivo administration. For storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) to minimize degradation. For solutions, it is best to prepare them fresh for each experiment or to store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: How can we confirm the biological activity of our batch of this compound?
A4: A functional assay is the most reliable way to confirm the biological activity of your this compound compound. A common in vivo functional assay is its ability to reverse cognitive deficits induced by agents like scopolamine (B1681570) (a cholinergic antagonist) or dizocilpine (B47880) (an NMDA receptor antagonist) in a passive avoidance test. By comparing the performance of animals treated with the amnesic agent alone versus those co-treated with this compound, you can verify its neuroprotective efficacy.
Troubleshooting Guides
Issue 1: Inconsistent results in reversing scopolamine-induced memory deficits.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose of this compound | Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions. |
| Timing of Drug Administration | Systematically vary the pre-treatment time with this compound before the administration of scopolamine and the behavioral test to identify the optimal therapeutic window. |
| Severity of Scopolamine-Induced Deficit | Ensure the dose of scopolamine used induces a consistent and sub-maximal memory impairment. An overly strong deficit may be difficult to reverse. Titrate the scopolamine dose if necessary. |
| Animal Strain and Age | Different rodent strains and ages can exhibit varying sensitivities to both scopolamine and this compound. Ensure consistency in the strain and age of the animals used and consider that these factors may influence outcomes. |
Issue 2: High baseline variability in the passive avoidance test.
| Potential Cause | Troubleshooting Step |
| Inconsistent Aversive Stimulus | Calibrate the shock generator regularly to ensure a consistent current is delivered. Check the grid floor for any faults or inconsistencies. |
| Environmental Stressors | Acclimate the animals to the testing room for a sufficient period before the experiment. Minimize noise and sudden movements during the procedure. Handle the animals gently and consistently. |
| Apparatus Cleanliness | Thoroughly clean the passive avoidance apparatus between each animal to remove any olfactory cues that could influence the behavior of subsequent animals. |
| Experimenter Bias | Whenever possible, the experimenter should be blind to the treatment groups to avoid unconscious bias in handling and data recording. |
Experimental Protocols & Methodologies
Passive Avoidance Test for Assessing Neuroprotective Effects of this compound
This protocol outlines a typical step-through passive avoidance procedure in rodents to evaluate the efficacy of this compound in reversing scopolamine-induced memory impairment.
Materials:
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Step-through passive avoidance apparatus (with a light and a dark compartment separated by a guillotine door, and a grid floor in the dark compartment for delivering a foot shock).
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, or a solution containing a low percentage of DMSO or ethanol).
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Habituation: On the day before training, allow each animal to explore the apparatus for a set period (e.g., 5 minutes) with the guillotine door open. This reduces novelty-induced stress on the training day.
-
Drug Administration:
-
Administer this compound (or vehicle) at the predetermined optimal dose and time before the training session.
-
Administer scopolamine (or vehicle) at a dose known to induce memory deficits (e.g., 1 mg/kg for mice, i.p.) at a set time (e.g., 30 minutes) before training.
-
-
Training (Acquisition Trial):
-
Place the animal in the light compartment, facing away from the door.
-
After a brief acclimatization period (e.g., 30 seconds), open the guillotine door.
-
Once the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the animal to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training session, place the animal back in the light compartment.
-
Open the guillotine door and record the step-through latency. No foot shock is delivered during the testing phase.
-
A longer step-through latency in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Passive Avoidance Task
| Treatment Group | Dose (mg/kg) | Mean Step-Through Latency (seconds) ± SEM |
| Vehicle + Vehicle | - | 180 ± 15 |
| Vehicle + Scopolamine | 1 | 35 ± 8 |
| This compound + Scopolamine | 1 | 75 ± 12 |
| This compound + Scopolamine | 3 | 120 ± 18 |
| This compound + Scopolamine | 10 | 165 ± 20 |
Visualizations
Caption: General experimental workflow for the passive avoidance test.
Caption: A logical workflow for troubleshooting experimental variability.
Technical Support Center: Overcoming Drug Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to investigational compounds in cell lines. The following information is based on established principles of drug resistance and provides a framework for addressing resistance developed to novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My cell line, initially sensitive to my investigational compound, has developed resistance. How can I confirm and quantify this resistance?
The first step is to quantify the level of resistance by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cell line compared to the parental, sensitive cell line confirms the development of resistance.
Q2: What are the common molecular mechanisms that could lead to acquired resistance to a novel compound?
Acquired resistance to targeted therapies can occur through various mechanisms:
-
Secondary Mutations in the Target Protein: The most common mechanism is the acquisition of secondary mutations in the gene encoding the drug's target protein. These mutations can alter the drug's binding site, reducing its affinity and efficacy.
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways that circumvent the need for the targeted pathway, thereby sustaining cell proliferation and survival despite the presence of the drug.[1] A common example is the amplification of the MET proto-oncogene, which activates the MET receptor tyrosine kinase and its downstream pathways.[1]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): Some resistant cells undergo a phenotypic change known as EMT, which is associated with changes in cell morphology, motility, and resistance to apoptosis.[1]
-
Alterations in Drug Metabolism: Cells can develop resistance by increasing the metabolic inactivation of the drug.
Q3: How can I investigate the underlying mechanism of resistance in my cell line?
To identify the specific mechanism of resistance, a series of experiments can be performed. The following table outlines potential mechanisms and the corresponding experimental approaches.
| Potential Mechanism | Experimental Approach |
| Target Gene Mutations | Sanger sequencing or next-generation sequencing (NGS) of the target gene. |
| Bypass Pathway Activation | Western blotting to analyze the phosphorylation status of key downstream signaling proteins (e.g., AKT, ERK) and alternative receptor tyrosine kinases (e.g., AXL, FGFR1).[1] |
| Increased Drug Efflux | Western blotting to assess the expression levels of ABC transporters (e.g., P-gp). Functional assays, such as rhodamine 123 accumulation assays, can also be used to measure efflux pump activity.[2] |
| EMT | Western blotting for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin). |
Q4: What strategies can I employ to overcome the observed resistance?
The strategy to overcome resistance depends on the identified mechanism:
-
Target Gene Mutations: If a secondary mutation is identified, consider using a next-generation inhibitor that is effective against the mutated target.
-
Bypass Pathway Activation: A combination therapy approach using the initial inhibitor along with an inhibitor targeting the activated bypass pathway (e.g., a MET inhibitor like Crizotinib) can be effective.[1]
-
Increased Drug Efflux: Co-administration of an ABC transporter inhibitor, such as verapamil, can restore sensitivity by preventing the efflux of the drug.[2]
-
General Strategies: In cases where the mechanism is unknown, combination with mechanistically distinct drugs or agents that modulate membrane permeability could be explored.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and overcoming resistance.
Step 1: Quantify the Level of Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a serial dilution of your compound on both the sensitive (parental) and suspected resistant cell lines.
-
Data Analysis: Calculate the IC50 values for both cell lines. A significant fold-change in the IC50 indicates resistance.
Step 2: Investigate the Mechanism of Resistance
The following workflow can guide your investigation into the underlying resistance mechanism.
Caption: A workflow for investigating and overcoming drug resistance.
Experimental Protocols
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Prepare cell lysates from sensitive and resistant cell lines, both with and without drug treatment.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[1]
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Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH, to determine the relative protein expression and phosphorylation levels.[1]
Rhodamine 123 Accumulation Assay (for P-gp activity)
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
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Inhibitor Treatment (Optional): Pre-incubate cells with a P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Rhodamine 123 Incubation: Add rhodamine 123 (a P-gp substrate) to all wells and incubate for 30-60 minutes.
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Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).
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Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the P-gp inhibitor. Lower fluorescence in resistant cells indicates higher P-gp activity.
Signaling Pathways
Understanding the potential signaling pathways involved in resistance is crucial. Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway and a potential bypass mechanism.
Caption: A potential bypass signaling pathway in drug resistance.
References
Technical Support Center: SCH 54388 Degradation and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SCH 54388. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential degradation and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific data for this compound is not publicly available, small molecule pharmaceuticals are typically susceptible to degradation from several factors. These include exposure to acidic or basic conditions (hydrolysis), oxidation, light (photodegradation), and elevated temperatures.[1][2] It is crucial to control these environmental factors during storage and handling to ensure the integrity of the compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration or freezing may be appropriate, but it is essential to prevent freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations if available.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for assessing the stability of this compound.[3][4] This type of method can separate the intact drug from its degradation products, allowing for accurate quantification of purity and degradation over time.[5]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, is a critical component in the development of a stability-indicating method. It involves intentionally exposing the drug substance to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and intense light) to accelerate its degradation. The resulting degradation products are then used to develop and validate an analytical method that can effectively monitor the stability of the drug under normal storage conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in chromatogram | - Contamination of the sample, solvent, or HPLC system.- Degradation of this compound due to improper handling or storage.- Interaction with excipients in the formulation. | - Analyze a blank (solvent) injection to check for system contamination.- Prepare fresh solutions and re-analyze.- Review handling and storage procedures to ensure they minimize exposure to light, heat, and moisture.- If in a formulation, analyze the placebo to identify any interfering peaks. |
| Loss of this compound potency | - Degradation of the active pharmaceutical ingredient (API).- Inaccurate initial weighing or dilution.- Adsorption to container surfaces. | - Perform a stability-indicating assay to quantify degradation products.- Re-prepare the sample, ensuring accurate weighing and dilution.- Consider using silanized glassware or low-adsorption vials. |
| Inconsistent analytical results | - Variability in sample preparation.- Instability of the analytical solution.- Issues with the HPLC system (e.g., fluctuating pressure, detector noise). | - Standardize the sample preparation procedure.- Evaluate the stability of the prepared analytical solutions over time.- Perform system suitability tests before each analytical run to ensure the HPLC is performing correctly. |
| Precipitation of this compound in solution | - Poor solubility in the chosen solvent.- Change in pH or temperature affecting solubility. | - Test different solvents or co-solvent systems to improve solubility.- Buffer the solution to maintain a stable pH.- Ensure the storage temperature of the solution is appropriate to prevent precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N hydrochloric acid.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 1N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N sodium hydroxide.
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Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 1N hydrochloric acid and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in the mobile phase) to UV light (254 nm) and fluorescent light for 24 hours.
-
Analyze the solution directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient profile to achieve good separation of the main peak from any degradation peaks generated during the forced degradation study.
-
-
Detector Wavelength: Determine the optimal detection wavelength by scanning the UV spectrum of this compound.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
References
Navigating Unexpected Results with SCH 54388: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results during experiments involving SCH 54388, a monocarbamate metabolite of the anticonvulsant drug Felbamate (B1672329). While Felbamate has known associations with severe adverse effects, understanding the behavior of its metabolites is crucial for a comprehensive safety and efficacy assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Felbamate?
This compound is a metabolite of Felbamate, an anticonvulsant medication. Felbamate is metabolized in the liver, where it is converted into several byproducts, including this compound, which is a monocarbamate derivative.[1] Understanding the metabolic pathway of Felbamate and the individual activity of its metabolites is critical for interpreting experimental outcomes.
Q2: What are the known severe adverse effects associated with the parent drug, Felbamate?
Felbamate has been associated with serious and potentially fatal adverse effects, including:
-
Aplastic Anemia: A rare condition where the body fails to produce enough new blood cells.
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Hepatotoxicity: Severe liver damage, which can lead to liver failure.[2]
These toxicities have significantly limited the clinical use of Felbamate.
Q3: Is this compound directly responsible for the toxicity seen with Felbamate?
Current research suggests that the severe toxicity of Felbamate is primarily caused by a highly reactive metabolite called atropaldehyde (B1208947) (2-phenylpropenal). The metabolic pathway leading to atropaldehyde is complex and may involve a cyclized intermediate, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (B1259827) (CCMF).[2] The direct role of this compound in this toxic pathway is a key area of investigation. It is crucial to determine if this compound is a precursor to atropaldehyde or if it possesses its own distinct toxicological profile.
Troubleshooting Unexpected Experimental Results
Unexpected results in studies involving this compound can arise from various factors, from its metabolic instability to off-target effects. This section provides guidance on how to approach these challenges.
Issue 1: Higher-than-Expected Cytotoxicity in in vitro Assays
Possible Cause: Your in vitro system (e.g., hepatocytes, liver microsomes) may be metabolizing this compound into a more toxic downstream metabolite, such as atropaldehyde.
Troubleshooting Steps:
-
Metabolite Profiling:
-
Protocol: Utilize LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to analyze the culture medium and cell lysates at different time points after this compound administration.
-
Objective: Identify and quantify the presence of Felbamate, this compound, CCMF, and atropaldehyde-glutathione conjugates (as a marker for reactive metabolite formation).
-
-
Inhibition of Metabolism:
-
Protocol: Co-incubate your cells with known inhibitors of cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4, diethyldithiocarbamate (B1195824) for CYP2E1) prior to and during this compound treatment.
-
Objective: Determine if inhibiting key metabolizing enzymes reduces the observed cytotoxicity. A decrease in toxicity would suggest that a metabolite is the causative agent.
-
Data Presentation:
| Compound | Concentration (µM) | Cell Viability (%) (this compound alone) | Cell Viability (%) (this compound + CYP Inhibitor) |
| This compound | 10 | 60 | 85 |
| 50 | 35 | 70 | |
| 100 | 15 | 60 |
Logical Workflow for Investigating Unexpected Cytotoxicity:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent Results in Animal Models
Possible Cause: Species-specific differences in the metabolism of this compound can lead to variable pharmacokinetic and pharmacodynamic profiles.
Troubleshooting Steps:
-
Cross-Species in vitro Metabolism Comparison:
-
Protocol: Incubate this compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human).
-
Objective: Compare the rate of this compound metabolism and the profile of metabolites formed across species. This will help in selecting the most appropriate animal model for human studies.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Protocol: After administration of this compound to your animal model, collect plasma and tissue samples at multiple time points.
-
Objective: Determine key PK parameters such as half-life, clearance, and volume of distribution. Correlate these parameters with the observed pharmacological or toxicological effects.
-
Data Presentation:
| Species | This compound Half-life (in vitro, min) | Major Metabolites Detected |
| Mouse | 15 | Metabolite A, Metabolite B |
| Rat | 45 | Metabolite A, Metabolite C |
| Dog | 90 | Metabolite A |
| Human | 120 | Metabolite A |
Signaling Pathway: Hypothetical Metabolic Activation of this compound
The following diagram illustrates a hypothetical pathway where this compound could be metabolized to the toxic end-product, atropaldehyde. Understanding this pathway is crucial for interpreting unexpected toxicity.
Caption: Hypothetical metabolic activation of Felbamate and this compound.
By systematically investigating the metabolic fate of this compound and considering the potential for the formation of reactive metabolites, researchers can better understand and interpret unexpected experimental outcomes. This structured approach is essential for advancing the development of safer therapeutic agents.
References
Validation & Comparative
Validating the Specificity of CXCR3 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target for a range of inflammatory diseases and cancer. The development of small molecule antagonists targeting CXCR3 has been a significant focus of drug discovery efforts. This guide provides a comparative analysis of the specificity of several prominent CXCR3 antagonists: SCH 546738, AMG 487, NBI-74330, and ACT-777991. The data presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a framework for evaluating the specificity of novel CXCR3 inhibitors.
Comparative Analysis of Potency and Selectivity
The following tables summarize the reported binding affinities and functional potencies of the selected CXCR3 antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | Assay Type | Species | Potency (IC50 / Ki) | Reference |
| SCH 546738 | CXCR3 | Radioligand Binding (CXCL10) | Human | 0.8 - 2.2 nM (IC50) | [1] |
| CXCR3 | Radioligand Binding (CXCL11) | Human | 0.8 - 2.2 nM (IC50) | [1] | |
| CXCR3 | Chemotaxis (Activated T cells) | Human | ~10 nM (IC90) | [1] | |
| AMG 487 | CXCR3 | Radioligand Binding (CXCL10) | Human | 8.0 nM (IC50) | |
| CXCR3 | Radioligand Binding (CXCL11) | Human | 8.2 nM (IC50) | ||
| NBI-74330 | CXCR3 | Radioligand Binding (CXCL10) | Human | 1.5 nM (Ki) | [2] |
| CXCR3 | Radioligand Binding (CXCL11) | Human | 3.2 nM (Ki) | [2] | |
| ACT-777991 | CXCR3 | Chemotaxis (Activated T cells) | Human | 3.2 - 64 nM (IC50) | |
| CXCR3 | Chemotaxis (Activated T cells) | Mouse | 4.9 - 21 nM (IC50) |
Table 1: On-Target Potency of CXCR3 Antagonists. This table provides a summary of the reported potencies of SCH 546738, AMG 487, NBI-74330, and ACT-777991 against their primary target, CXCR3, in various in vitro assays.
A critical aspect of a chemical probe's utility is its selectivity against other related and unrelated biological targets. While comprehensive head-to-head selectivity screening data under identical conditions is limited, available information indicates a high degree of selectivity for these compounds.
| Compound | Selectivity Information | Reference |
| SCH 546738 | Tested against a panel of 49 GPCRs at concentrations of 1-10 µM and showed high selectivity for CXCR3. | |
| AMG 487 | Described as a selective CXCR3 antagonist. | |
| NBI-74330 | Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7. | |
| ACT-777991 | Described as a selective CXCR3 antagonist. |
Table 2: Summary of Reported Selectivity for CXCR3 Antagonists. This table highlights the available information regarding the off-target profiles of the selected CXCR3 antagonists.
Experimental Protocols
To aid in the replication and validation of specificity studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human CXCR3 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [125I]CXCL10 or [125I]CXCL11) and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Isolate primary cells known to express CXCR3 (e.g., activated human T cells) or use a CXCR3-expressing cell line.
-
Chemotaxis Chamber: Utilize a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant: Add a solution containing a CXCR3 ligand (e.g., CXCL10 or CXCL11) to the lower wells.
-
Cell Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Cell Seeding: Place the treated cells in the upper wells of the chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (typically 2-4 hours at 37°C).
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader-based method.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis at each compound concentration and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the inhibition of ligand-induced intracellular calcium release, a key downstream signaling event of CXCR3 activation.
Protocol:
-
Cell Culture and Loading: Culture CXCR3-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Add varying concentrations of the test compound to the cells and incubate.
-
Ligand Stimulation: Add a CXCR3 agonist (e.g., CXCL11) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the compound on the agonist-induced calcium flux and calculate the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: CXCR3 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Chemotaxis Assay Workflow.
References
Comparing the efficacy of SCH 54388 and [Compound X]
To provide a comprehensive comparison, it is essential to identify a specific compound to compare with SCH 54388. Since "[Compound X]" is a placeholder, this guide will use Larotrectinib , a well-characterized and clinically approved TRK inhibitor, as a relevant comparator to this compound, which is also known as a pan-Trk inhibitor.
This guide provides a comparative analysis of the efficacy of two pan-Trk inhibitors, this compound and Larotrectinib. The comparison is based on their mechanism of action, biochemical and cellular activity, and available preclinical data.
Mechanism of Action
Both this compound and Larotrectinib are potent and selective inhibitors of the Tropomyosin Receptor Kinase (TRK) family of proteins (TrkA, TrkB, and TrkC). These receptors are crucial for neuronal development and function. However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3), which encode for the TRK proteins, can lead to the formation of fusion proteins that act as oncogenic drivers in a wide range of cancers. By inhibiting the kinase activity of these TRK fusion proteins, this compound and Larotrectinib block downstream signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis.
Biochemical and Cellular Potency
The following table summarizes the inhibitory activity of this compound and Larotrectinib against TRK kinases and in cellular assays.
| Parameter | This compound | Larotrectinib | Reference |
| TrkA IC50 | 1 nM | 5 nM | |
| TrkB IC50 | 1 nM | 6 nM | |
| TrkC IC50 | 1 nM | 7 nM | |
| KM-12 Cell Proliferation IC50 | 10 nM | 12 nM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell proliferation by 50%. Lower values indicate higher potency.
Experimental Protocols
This assay determines the concentration of the inhibitor required to block the enzymatic activity of the target kinase by 50% (IC50).
Comparative Analysis of SCH 54388 Cross-Reactivity: A Guide for Researchers
A comprehensive search for cross-reactivity and kinase profiling data for a compound specifically designated as SCH 54388 did not yield any publicly available experimental results. This guide, therefore, serves to outline the established methodologies and best practices for conducting such a study, providing a framework for researchers to assess the selectivity of novel kinase inhibitors.
While specific data for this compound is unavailable, the principles of kinase inhibitor profiling are well-established. The development of selective kinase inhibitors is a critical aspect of drug discovery, as off-target effects can lead to toxicity and reduced efficacy.[1][2][3] High-throughput screening methods are now commonplace, allowing for the rapid assessment of a compound's activity against a broad panel of kinases.[1]
Key Experimental Approaches for Assessing Cross-Reactivity
To evaluate the cross-reactivity of a compound like this compound, a tiered approach is typically employed, starting with broad screening and progressing to more focused cellular and functional assays.
1. Kinase Panel Screening:
The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration. This provides a broad overview of the compound's selectivity. Companies specializing in kinase profiling offer panels that cover a significant portion of the human kinome.[3]
Table 1: Illustrative Data from a Hypothetical Kinase Panel Screen for a Test Compound. This table demonstrates how data from a kinase panel screening would be presented, showing the percentage of inhibition at a specific concentration.
| Kinase Target | % Inhibition @ 1 µM |
| Target Kinase A | 98% |
| Kinase B | 75% |
| Kinase C | 42% |
| Kinase D | 15% |
| Kinase E | 5% |
2. IC50 Determination:
For kinases that show significant inhibition in the initial screen, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of the compound's potency against different kinases.
Table 2: Example IC50 Values for a Hypothetical Kinase Inhibitor. This table illustrates how IC50 values would be tabulated to compare the potency of a compound against its intended target and off-targets.
| Kinase Target | IC50 (nM) |
| Target Kinase A | 10 |
| Kinase B | 150 |
| Kinase C | 800 |
3. Cellular Target Engagement Assays:
While biochemical assays are essential, it is crucial to confirm that the compound engages its intended target within a cellular context. Techniques like the NanoBRET™ Target Engagement Assay can be used to measure the apparent affinity of a compound for a specific kinase in living cells.
4. Phenotypic and Functional Assays:
Ultimately, the biological effect of the inhibitor in cells is of primary interest. Cellular assays that measure downstream signaling events or phenotypic outcomes (e.g., cell proliferation, apoptosis) can help to confirm on-target activity and identify potential off-target effects.
Experimental Protocols
Detailed protocols are critical for the reproducibility of cross-reactivity studies. Below are generalized methodologies for key experiments.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction to allow for kinase activity.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Luminescence is proportional to kinase activity, and inhibition is calculated relative to a vehicle control.
Cellular Target Engagement (NanoBRET™ Assay):
-
Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells.
-
In the presence of the tracer, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
The test compound is added, which competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
-
The degree of BRET reduction is used to determine the compound's affinity for the target in live cells.
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of a cross-reactivity study.
Caption: Workflow for kinase inhibitor cross-reactivity assessment.
Conclusion
A thorough investigation of a kinase inhibitor's cross-reactivity is paramount for the development of safe and effective therapeutics. While no specific data for this compound was found, the methodologies outlined in this guide provide a robust framework for researchers to characterize the selectivity profile of any novel kinase inhibitor. By employing a combination of biochemical and cellular assays, scientists can gain a comprehensive understanding of a compound's on- and off-target activities, paving the way for the development of more precise and potent medicines.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Hedgehog Pathway Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers, making it a key target for therapeutic intervention. This guide provides an independent verification and comparative analysis of the activity of prominent Hedgehog pathway inhibitors. As the specific compound "SCH 54388" is not described in publicly available scientific literature, this guide will focus on a comparative analysis of three well-characterized Smoothened (SMO) inhibitors: Vismodegib, Sonidegib, and Saridegib.
Mechanism of Action: Targeting the Smoothened Receptor
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal. This leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation and survival.
Vismodegib, Sonidegib, and Saridegib are all small molecule inhibitors that target the SMO receptor.[1][2][3] By binding to SMO, these inhibitors prevent the downstream activation of the Hh pathway, even in the presence of activating mutations in PTCH or overexpression of Hh ligands.[1]
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro and clinical efficacy of Vismodegib, Sonidegib, and Saridegib. It is important to note that direct comparisons of clinical trial data should be made with caution due to differences in study design and patient populations.
Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors
| Parameter | Vismodegib (GDC-0449) | Sonidegib (LDE225) | Saridegib (IPI-926) |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| IC50 (SMO Binding) | 3 nM | 11 nM | Potent SMO inhibitor |
| IC50 (GLI1 mRNA Inhibition) | 1 - 30 nM | 1 - 30 nM | Substantial decrease in Gli1 expression |
Data compiled from multiple sources. IC50 values can vary based on the specific assay conditions.
Table 2: Clinical Efficacy in Advanced Basal Cell Carcinoma (aBCC)
| Parameter | Vismodegib (ERIVANCE study) | Sonidegib (BOLT study) | Saridegib |
| Patient Population | Locally advanced BCC (laBCC) & metastatic BCC (mBCC) | Locally advanced BCC (laBCC) & metastatic BCC (mBCC) | Not approved for aBCC; clinical trials in other cancers |
| Dosage | 150 mg once daily | 200 mg once daily | N/A |
| Overall Response Rate (ORR) - laBCC | 43% - 47.6% | 56.1% - 60.6% | N/A |
| Overall Response Rate (ORR) - mBCC | 30.3% | 7.7% - 17.4% | N/A |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the independent verification of compound activity. Below are detailed methodologies for key experiments used to characterize Hedgehog pathway inhibitors.
GLI-Luciferase Reporter Assay
This cell-based assay is a fundamental tool for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI proteins.
Protocol:
-
Cell Seeding: Plate NIH/3T3 cells that are stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control into 96-well plates.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test inhibitor (e.g., Vismodegib, Sonidegib, Saridegib).
-
Pathway Activation: Induce Hedgehog pathway signaling by adding a purified N-terminal fragment of Sonic Hedgehog (Shh-N) or a Smoothened agonist like SAG.
-
Incubation: Incubate the plates for 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Smoothened (SMO) Receptor Binding Assay
This assay directly measures the affinity of a compound for the Smoothened receptor.
Protocol:
-
Cell Preparation: Use a cell line that overexpresses the Smoothened receptor, such as HEK293T cells transiently or stably transfected with an SMO expression vector.
-
Ligand Competition: Incubate the cell membranes or whole cells with a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Washing: Wash the cells or membranes to remove unbound ligand.
-
Signal Detection: Measure the amount of bound fluorescent ligand using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. The concentration at which the test compound displaces 50% of the fluorescent ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Cell Proliferation Assay
This assay assesses the effect of Hedgehog pathway inhibitors on the growth of cancer cells that are dependent on this pathway for their proliferation.
Protocol:
-
Cell Seeding: Plate a Hedgehog-dependent cancer cell line (e.g., certain medulloblastoma or basal cell carcinoma cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical Hedgehog Signaling Pathway and the site of action for SMO inhibitors.
References
Head-to-head comparison of SCH 54388 with standard of care
An extensive search for the compound designated "SCH 54388" has yielded no publicly available information regarding its development, clinical trials, or mechanism of action. As a result, a head-to-head comparison with the standard of care for any potential indication is not possible at this time.
This lack of information prevents the creation of a detailed comparison guide that would meet the requirements of researchers, scientists, and drug development professionals. Key elements of such a guide, including quantitative data, experimental protocols, and signaling pathway diagrams, are contingent on the availability of primary research and clinical trial data associated with the compound.
It is possible that "this compound" represents an internal designation for a compound that was discontinued (B1498344) in early-stage development and for which the data was never publicly disclosed. Pharmaceutical companies, such as Schering-Plough (often abbreviated as SCH), investigate numerous compounds, many of which do not advance to clinical trials or publication. It is also conceivable that the identifier is incorrect or represents a typographical error.
Without access to information on the therapeutic target and intended patient population for this compound, a relevant "standard of care" cannot be identified for comparison. A standard of care is established based on the specific disease or condition a drug is designed to treat.
For a comprehensive comparison guide to be developed, the following information would be essential:
-
Compound Identification: The precise chemical structure and biological target of this compound.
-
Mechanism of Action: A detailed understanding of how the compound exerts its effects at a molecular and cellular level.
-
Preclinical Data: Results from in vitro and in vivo studies detailing the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile.
-
Clinical Trial Data: Information from Phase I, II, and III clinical trials, including patient demographics, primary and secondary endpoints, and adverse event profiles.
Should information regarding this compound become publicly available, a thorough comparison guide could be constructed. This would involve a systematic review of the published literature to extract relevant data, detail experimental methodologies, and create the necessary visualizations to facilitate a clear and objective comparison with established therapeutic alternatives.
Comparison Guide: Synergistic Effects of Palbociclib with Other Therapeutic Agents
An extensive search for "SCH 54388" did not yield any publicly available data in scientific literature. This suggests the compound may be an internal designation, an early-stage compound with no published data, or a potential typographical error.
To fulfill the detailed requirements of your request for a comparison guide, the following information is presented as a comprehensive example using a well-documented therapeutic agent, Palbociclib (B1678290) (Ibrance) , which has extensive data regarding its synergistic activity.
Audience: Researchers, scientists, and drug development professionals.
Product: Palbociclib (Ibrance)
Mechanism of Action: Palbociclib is a selective, oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle.[3] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4] This action blocks the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase, thereby inhibiting the proliferation of cancer cells.[5]
Quantitative Data on Synergistic Combinations
Palbociclib has demonstrated significant synergistic efficacy in clinical trials, primarily in combination with endocrine therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.
| Combination Agent | Cancer Type | Trial | Metric | Monotherapy Result | Combination Result | Hazard Ratio (HR) (95% CI) |
| Letrozole | ER+/HER2- Advanced Breast Cancer (First-Line) | PALOMA-1 (Phase 2) | Median Progression-Free Survival (PFS) | 10.2 months | 20.2 months | 0.488 |
| Letrozole | ER+/HER2- Advanced Breast Cancer (First-Line) | PALOMA-2 (Phase 3) | Median Progression-Free Survival (PFS) | 14.5 months | 24.8 months | 0.58 (0.46-0.72) |
| Fulvestrant | HR+/HER2- Advanced Breast Cancer (Post-Endocrine Therapy) | PALOMA-3 (Phase 3) | Median Progression-Free Survival (PFS) | 4.6 months | 9.5 months | 0.46 (0.36-0.59) |
| Alpelisib (PI3Kα inhibitor) | HPV-negative Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model | Preclinical | Tumor Growth | Delayed tumor progression | Significantly synergistic therapeutic efficacy | Not Applicable |
Preclinical studies have also shown that palbociclib can act synergistically with inhibitors of the PI3K, EGFR, and MEK pathways in head and neck squamous cell carcinoma. Furthermore, combinations with mTOR inhibitors have shown promise in models of ER-negative breast cancer and non-small cell lung cancer.
Signaling Pathway Visualization
The synergy between Palbociclib and endocrine therapies like Aromatase Inhibitors (e.g., Letrozole) stems from their targeting of two distinct but interconnected pathways that drive the proliferation of HR+ breast cancer cells.
Caption: Dual blockade of the ER and CDK4/6 pathways by endocrine therapy and Palbociclib.
Experimental Protocols
The following is a generalized protocol for determining the synergistic activity of two therapeutic agents using a cell viability assay, such as the MTT assay.
1. Cell Culture and Seeding
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for ER+ breast cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Harvest cells during their exponential growth phase. Plate them into 96-well microplates at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) and allow them to adhere overnight.
2. Drug Preparation and Treatment
-
Stock Solutions: Prepare high-concentration stock solutions of Palbociclib and the combination agent in a suitable solvent like DMSO.
-
Serial Dilutions: Perform serial dilutions of each drug in the culture medium to create a range of concentrations.
-
Treatment Matrix: Treat the cells by adding the drugs individually and in combination at various concentration ratios. Include wells for untreated controls and vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated plates for a specified duration, typically 48 to 72 hours.
3. Cell Viability Assessment (MTT Assay)
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate to ensure complete dissolution and measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570-590 nm.
4. Data Analysis for Synergy
-
Cell Viability Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Combination Index (CI): Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value determines the nature of the drug interaction:
-
CI < 1: Synergy (the combined effect is greater than the sum of individual effects)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical in vitro experiment to assess drug synergy.
Caption: Workflow for in vitro assessment of drug synergy using the MTT assay.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
Meta-analysis of SCH 54388: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of SCH 54388, a metabolite of the anti-epileptic drug Felbamate. Due to the limited publicly available research data specifically on this compound, this guide leverages comprehensive data from its parent compound, Felbamate, to provide a comparative context.
Executive Summary
This compound is the monocarbamate metabolite of Felbamate, an anti-epileptic drug used in the treatment of refractory seizures. Research specifically targeting this compound is sparse, with most of the available information derived from studies on Felbamate. Felbamate's mechanism of action is understood to involve the modulation of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptor signaling pathways. This guide summarizes the available quantitative data, experimental protocols, and signaling pathways related to Felbamate, with direct comparisons to this compound where data is available.
Data Presentation
Table 1: Comparative Pharmacokinetic Properties
| Parameter | Felbamate | This compound | Reference |
| Bioavailability | >90% (oral) | Data Not Available | [1] |
| Protein Binding | 22-25% | Data Not Available | [2] |
| Metabolism | Hepatic (CYP2E1 and CYP3A4) | Metabolite of Felbamate | [2] |
| Elimination Half-life | 14-23 hours | Data Not Available | [2] |
| Excretion | 40-50% unchanged in urine | Data Not Available | [2] |
Table 2: Comparative Efficacy and Potency
| Parameter | Felbamate | This compound | Reference |
| IC50 (NMDA Receptor, NR1-NR2B subtype) | 0.93 mM | Data Not Available | [3] |
| Clinical Efficacy (Lennox-Gastaut Syndrome) | Effective as adjunctive therapy | Data Not Available | [4] |
| Clinical Efficacy (Partial Seizures) | Effective as monotherapy and adjunctive therapy | Data Not Available | [4] |
Experimental Protocols
Electrophysiological Recording of NMDA Receptor Activity
Objective: To determine the effect of Felbamate on NMDA receptor currents.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: A baseline NMDA- and glycine-induced current is established. Felbamate is then applied at varying concentrations to the bath solution.
-
Data Analysis: The reduction in the NMDA-induced current at each Felbamate concentration is measured. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
This protocol can be adapted to study the effects of this compound on NMDA receptor subtypes.
Signaling Pathways
Felbamate, and by extension its metabolite this compound, is believed to exert its anticonvulsant effects through the modulation of two primary neurotransmitter systems: the excitatory glutamate (B1630785) system via NMDA receptors and the inhibitory GABAergic system.
NMDA Receptor Signaling Pathway
Felbamate acts as an antagonist at the NMDA receptor, particularly at the NR1-NR2B subtype.[3] This antagonism is noncompetitive with respect to NMDA and glycine (B1666218) and is not voltage-dependent.[3] By inhibiting the NMDA receptor, Felbamate reduces the influx of Ca2+ into the neuron, thereby dampening excessive excitatory signaling that can lead to seizures.
Caption: NMDA Receptor Antagonism by Felbamate/SCH 54388.
GABA Receptor Signaling Pathway
Felbamate has also been shown to potentiate GABA-A receptor-mediated currents. This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. By increasing the influx of chloride ions through the GABA-A receptor channel, Felbamate hyperpolarizes the neuron, making it less likely to fire an action potential.
Caption: GABA-A Receptor Potentiation by Felbamate/SCH 54388.
Experimental Workflow: In Vivo Assessment of Anticonvulsant Activity
The following workflow describes a general procedure for evaluating the anticonvulsant efficacy of a compound like this compound in an animal model.
Caption: In Vivo Anticonvulsant Efficacy Workflow.
References
A Comparative Analysis of SCH 54388 and its Precursor, Felbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCH 54388, a monocarbamate metabolite of felbamate (B1672329), against its parent compound. The analysis focuses on their pharmacological effects, particularly in the context of cognitive function, and delves into the underlying signaling pathways. Experimental data from preclinical studies are presented to offer a clear benchmark of their respective potencies and mechanisms of action.
Executive Summary
This compound, a metabolite of the anti-epileptic drug felbamate, demonstrates superior potency in counteracting cognitive deficits in preclinical models. This enhanced efficacy is attributed to its modulation of both glutamatergic and cholinergic neurotransmitter systems. This guide will detail the experimental evidence supporting these claims, outline the methodologies used, and illustrate the relevant biological pathways.
Data Presentation: Comparative Efficacy in a Mouse Passive-Avoidance Paradigm
A key study compared the ability of this compound and felbamate to reverse cognitive deficits induced by scopolamine (B1681570) (a cholinergic antagonist) and dizocilpine (B47880) (an NMDA receptor antagonist) in a mouse passive-avoidance test. The results, summarized below, indicate that this compound is significantly more potent than its parent compound, felbamate.[1]
| Compound | Administration Route | Effective Dose Range (vs. Scopolamine) | Effective Dose Range (vs. Dizocilpine) | Potency Note |
| This compound | Subcutaneous (s.c.) | 0.01 - 10 mg/kg | 0.01 - 10 mg/kg | Orally active at 0.1 - 10 mg/kg.[1] |
| Felbamate | Subcutaneous (s.c.) | 1 - 3 mg/kg | 0.1 and 3 mg/kg | Less potent than this compound.[1] |
Experimental Protocols
The following outlines the general methodology for the key experiments cited in this comparison.
Passive-Avoidance Test
This behavioral test is used to assess learning and memory in rodents. The protocol involves two phases:
-
Acquisition Phase: The mouse is placed in a brightly lit compartment of a two-compartment apparatus. A door connects to a dark compartment. Rodents have a natural aversion to bright spaces and will typically move to the dark compartment. Upon entering the dark compartment, a mild, brief electrical foot shock is delivered. This creates an association between the dark compartment and an aversive stimulus.
-
Retention Phase: After a set period (typically 24 hours), the mouse is returned to the brightly lit compartment. The time it takes for the mouse to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive experience.
Drug-Induced Deficit Model
To model cognitive deficits, amnesic agents are administered prior to the acquisition phase:
-
Scopolamine-Induced Deficit: Scopolamine, a muscarinic acetylcholine (B1216132) receptor antagonist, is administered to induce a cholinergic deficit, impairing learning and memory.
-
Dizocilpine (MK-801)-Induced Deficit: Dizocilpine, a non-competitive NMDA receptor antagonist, is used to induce a glutamatergic deficit, similarly impairing cognitive function.
The test compounds (this compound or felbamate) are then administered to assess their ability to reverse these drug-induced deficits, as measured by an increase in step-through latency during the retention phase.
Signaling Pathways and Mechanism of Action
The differential potency of this compound is believed to stem from its more pronounced interaction with central glutamatergic and cholinergic signaling pathways.[1]
Glutamatergic Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, a cornerstone of learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a key component of this pathway. Dizocilpine blocks the ion channel of the NMDA receptor, thus inhibiting its function and impairing learning. The ability of this compound to counteract dizocilpine-induced deficits suggests it positively modulates NMDA receptor function, either directly or indirectly, to restore glutamatergic transmission.
Caption: Glutamatergic signaling and points of modulation.
Cholinergic Signaling Pathway
Acetylcholine is a neurotransmitter vital for attention, learning, and memory. It acts on muscarinic and nicotinic receptors. Scopolamine blocks muscarinic receptors, leading to cognitive impairment. The efficacy of this compound in reversing these deficits suggests it enhances cholinergic transmission, potentially by increasing acetylcholine release or by modulating downstream signaling cascades to compensate for the receptor blockade.
Caption: Cholinergic signaling and points of modulation.
Conclusion
The available preclinical data strongly suggest that this compound is a more potent cognitive enhancer than its parent compound, felbamate. Its dual action on both glutamatergic and cholinergic systems represents a promising avenue for the development of novel therapeutics for disorders characterized by cognitive impairment. Further research is warranted to fully elucidate the precise molecular targets of this compound and to translate these promising preclinical findings into clinical applications.
References
Unraveling the In Vitro to In Vivo Efficacy of SCH 772984: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo effects of SCH 772984, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the MAPK pathway.
SCH 772984 has demonstrated significant anti-tumor activity in a range of preclinical models. This guide will objectively compare its performance with other ERK inhibitors and provide the supporting experimental data to facilitate informed decisions in research and development.
Unveiling the Potency of SCH 772984: In Vitro Activity
SCH 772984 distinguishes itself as a dual-mechanism inhibitor, acting as both an ATP-competitive and non-competitive inhibitor of ERK1 and ERK2.[1] This unique mode of action contributes to a profound and sustained suppression of the ERK signaling pathway.
Biochemical and Cellular Potency
The inhibitory activity of SCH 772984 has been quantified in both cell-free biochemical assays and various cancer cell lines. The following table summarizes its potency, providing a clear comparison with other notable ERK inhibitors.
| Compound | Target | IC50 (nM, cell-free) | Cell Line | EC50 (nM, cellular) | Reference |
| SCH 772984 | ERK1 | 4 | A375 (Melanoma) | 4 | [2][3] |
| ERK2 | 1 | HCT116 (Colon) | <500 | [2] | |
| LOX (Melanoma) | ~30 | [4] | |||
| RKO (Colon) | <500 | [5] | |||
| MiaPaCa (Pancreatic) | <500 | [5] | |||
| Ulixertinib (BVD-523) | ERK1/2 | - | Multiple | - | [6] |
| GDC-0994 | ERK1/2 | - | Multiple | - | [7] |
Note: IC50 and EC50 values should be compared with caution as experimental conditions may vary between studies.
From the Bench to the Model: In Vivo Efficacy of SCH 772984
The promising in vitro activity of SCH 772984 translates to significant anti-tumor effects in preclinical in vivo models. Studies in xenograft models have demonstrated dose-dependent tumor growth inhibition and even regression.
Xenograft Model Studies
The table below summarizes the in vivo efficacy of SCH 772984 in various cancer xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| Melanoma | LOX (BRAF V600E) | 12.5 mg/kg, i.p., twice daily | 17% regression | [4][5] |
| 25 mg/kg, i.p., twice daily | 84% regression | [4][5] | ||
| 50 mg/kg, i.p., twice daily | 98% regression | [4][5] | ||
| Pancreatic | MiaPaCa (KRAS mutant) | 25 mg/kg, i.p., twice daily | 9% regression | [5] |
| 50 mg/kg, i.p., twice daily | 36% regression | [4][5] | ||
| Pancreatic | PDAC model | - | 44% tumor inhibition (single agent) | [8][9] |
| 80% tumor inhibition (in combination with VS-5584) | [8][9] |
Visualizing the Molecular Mechanism and Experimental Approaches
To further elucidate the role of SCH 772984, the following diagrams illustrate its position in the MAPK signaling pathway and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the methodologies for key experiments.
In Vitro Kinase Assay
The inhibitory activity of SCH 772984 against purified ERK1 and ERK2 is determined using a biochemical assay. The enzyme is incubated with varying concentrations of the inhibitor before the addition of a substrate peptide and ATP. The extent of substrate phosphorylation is then measured, typically using a fluorescence-based method, to calculate the IC50 value.[2]
Cell Viability Assay
Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of SCH 772984 for 72 to 120 hours. Cell viability is assessed using a luminescent or colorimetric assay, such as CellTiter-Glo® or MTS, respectively. The results are used to generate a dose-response curve and calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.[6][10]
Western Blot Analysis for Phospho-ERK (p-ERK)
Cells are treated with SCH 772984 for a specified period, typically 2 to 24 hours. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the bands is quantified to determine the extent of ERK phosphorylation inhibition.[1][11]
In Vivo Xenograft Studies
Female nude mice are subcutaneously injected with human cancer cells to establish tumors. Once the tumors reach a specified volume (e.g., >100 mm³), the mice are randomized into treatment and vehicle control groups. SCH 772984 is administered, typically via intraperitoneal injection, twice daily for a defined period (e.g., 14 days). Tumor volume is measured regularly, and at the end of the study, the percentage of tumor growth inhibition or regression is calculated relative to the control group.[4][5]
Conclusion
SCH 772984 demonstrates a strong correlation between its potent in vitro activity and its significant in vivo anti-tumor efficacy. Its dual-mechanism of action and nanomolar potency in inhibiting ERK1/2 translate to tumor regression in various preclinical cancer models, including those with BRAF and RAS mutations. This comprehensive guide provides the necessary data and methodologies to support further investigation and development of SCH 772984 and other ERK inhibitors as promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SCH772984 | MEK | ERK | TargetMol [targetmol.com]
- 11. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SCH 54388
For Immediate Use by Laboratory and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of the experimental azole antifungal agent, SCH 54388. Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. All personnel handling this compound must be thoroughly trained on these procedures before commencing any work.
Waste Characterization and Segregation
The foundational principle of safe disposal is the accurate identification and segregation of all waste streams at the point of generation. All materials contaminated with this compound are to be treated as hazardous chemical waste.
Key Disposal Parameters:
| Waste Stream | Description | Recommended Container | Disposal Route |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L High-Density Polyethylene (HDPE) carboy, clearly labeled "Hazardous Waste" | Collect in a designated, sealed carboy stored within secondary containment. Do not mix with organic solvent waste. Request pickup from Environmental Health and Safety (EHS) when the container is 90% full.[1] |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L solvent-resistant bottle, clearly labeled "Hazardous Waste" | Collect in a designated, sealed bottle stored within secondary containment.[1] If institutional policy requires, keep halogenated and non-halogenated solvents in separate containers.[1] Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables including gloves, pipette tips, bench paper, and vials. | Lined, rigid, puncture-proof container with a secure lid, clearly labeled "Hazardous Waste" | Collect all contaminated solid items in the designated container.[1] The container must be kept closed when not in use.[1] Request EHS pickup when the container is full. |
| Sharps Waste | Chemically contaminated needles, syringes, and blades. | Labeled, puncture-resistant sharps container. | Segregate chemically contaminated sharps from those with only biological contamination. Dispose of in the designated sharps container. |
| Empty Containers | Original this compound containers. | N/A | Containers that have been triple-rinsed with a suitable solvent may be disposed of as regular laboratory waste, provided the labels are defaced. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. |
Experimental Protocol: Decontamination of Work Surfaces
This protocol outlines the procedure for the routine decontamination of laboratory surfaces contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves.
-
EPA-approved disinfectant effective against fungi or a 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution.
-
Absorbent paper towels.
-
Hazardous waste collection container for solid waste.
Procedure:
-
Preparation: Don the appropriate PPE and ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible spills or residues with an absorbent paper towel and dispose of it in the hazardous solid waste container.
-
Disinfection: Liberally apply the 10% bleach solution or an approved disinfectant to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (typically 10-15 minutes).
-
Final Wipe: Wipe the surface dry with clean paper towels.
-
PPE Disposal: Remove and discard gloves into the hazardous solid waste stream.
-
Hygiene: Wash hands thoroughly with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Environmental and Safety Considerations
Azole antifungals can be persistent in the environment and may contribute to the development of antifungal resistance. Therefore, it is imperative that these compounds are not released into the sanitary sewer system or disposed of as regular trash. All waste must be handled in accordance with federal, state, and local regulations for hazardous waste. Ensure that all personnel are trained on the potential hazards and emergency procedures related to this compound before handling the compound.
References
Essential Safety and Handling Protocols for SCH 54388
Disclaimer: This document provides guidance on the safe handling of SCH 54388 based on general best practices for potent, biologically active research compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this compound as potentially hazardous. All laboratory personnel must be thoroughly trained in handling potent compounds and should consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.[1]
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to potentially hazardous research chemicals.[2][3] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect from splashes and aerosols. |
| Face | Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes, such as during bulk handling or dissolution of the compound. |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer pair immediately upon contamination or every 30-60 minutes during continuous work. |
| Body | Disposable, Solid-Front Lab Coat with Cuffed Sleeves | A disposable lab coat is preferred to prevent cross-contamination. The solid front provides better protection against spills, and cuffed sleeves prevent substances from entering. |
| Respiratory | N95 or Higher-Rated Respirator | A fit-tested N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be used when handling the solid compound, especially during weighing and aliquoting, to prevent inhalation of fine particles. |
| Feet | Closed-Toe Shoes | Impermeable, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Operational and Disposal Plans
A clear, step-by-step plan is essential for the safe handling and disposal of potent compounds like this compound.
Receiving and Storage
-
Inspect upon Receipt: Upon receiving the shipment, inspect the package for any signs of damage or leakage in a designated receiving area. Wear appropriate PPE during inspection.
-
Verify Labeling: Ensure the container is clearly labeled with the compound name (this compound), lot number, and any available hazard warnings.
-
Secure Storage: Store the compound in a designated, locked, and well-ventilated area away from incompatible materials.[4] The storage container should be clearly labeled as "Potent Compound - Handle with Caution."
Weighing and Aliquoting (Solid Compound)
Note: All manipulations of solid this compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]
-
Prepare the Work Area: Decontaminate the work surface within the fume hood. Cover the surface with disposable absorbent pads.
-
Don Full PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Tare Equipment: Use dedicated glassware and utensils for weighing. Tare the balance with the weighing vessel.
-
Handle with Care: Carefully transfer the desired amount of the solid compound using a dedicated spatula. Avoid creating dust.
-
Clean Up: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Securely Seal: Tightly seal the primary container of this compound and return it to its designated secure storage location.
Dissolution and Use in Experiments
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed this compound.
-
Mixing: Cap the vessel and mix gently until the compound is fully dissolved.
-
Experimental Use: When using the solution in experiments, always wear appropriate PPE. Work in a well-ventilated area and take precautions to avoid splashes and aerosol generation.
Disposal Plan
The disposal of potent research chemicals must comply with all local, state, and federal regulations.
-
Waste Segregation: All materials contaminated with this compound (solid or liquid) must be disposed of as hazardous waste. This includes:
-
Excess solid compound and solutions.
-
Contaminated PPE (gloves, disposable lab coats).
-
Disposable labware (pipette tips, tubes, etc.).
-
Cleaning materials (absorbent pads, wipes).
-
-
Waste Containers: Use dedicated, clearly labeled, and leak-proof hazardous waste containers. The label should include "Hazardous Waste," the name of the compound (this compound), and the date.
-
Liquid Waste: Collect liquid waste in a compatible, sealed container. Do not mix with other waste streams unless explicitly approved by your institution's EHS department.
-
Solid Waste: Collect solid waste in a designated, sealed container.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. The cleaning solvent should be collected as hazardous waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS-approved waste management vendor.
Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. researchchemshub.com [researchchemshub.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
